5-Bromo-2-methyl-1,3-benzoxazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-methyl-1,3-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO/c1-5-10-7-4-6(9)2-3-8(7)11-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBCCSPFGJDVVJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70435663 | |
| Record name | 5-Bromo-2-methyl-1,3-benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70435663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5676-56-2 | |
| Record name | 5-Bromo-2-methyl-1,3-benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70435663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-2-methyl-1,3-benzoxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Bromo-2-methyl-1,3-benzoxazole: Core Properties and Scientific Context
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental properties of 5-Bromo-2-methyl-1,3-benzoxazole, a halogenated heterocyclic compound of interest in medicinal chemistry and materials science. This document collates available physicochemical data, outlines a representative synthetic protocol, and discusses potential biological activities based on the broader class of benzoxazole derivatives.
Core Properties of this compound
This compound is a solid, aromatic compound. The presence of the bromine atom and the benzoxazole core are expected to impart specific chemical reactivity and biological activity. A summary of its key physical and chemical properties is presented below.
| Property | Value |
| Molecular Formula | C₈H₆BrNO |
| Molecular Weight | 212.05 g/mol |
| CAS Number | 5676-56-2 |
| Appearance | White to yellow solid |
| Melting Point | 66-68 °C |
| Boiling Point | 264.8 °C at 760 mmHg |
| Density | 1.6 g/cm³ |
Synthesis and Characterization
While a specific detailed protocol for the synthesis of this compound is not widely published in peer-reviewed literature, a representative experimental protocol can be derived from general methods for the synthesis of 2-substituted benzoxazoles. The most common approach involves the condensation and cyclization of a substituted 2-aminophenol with a carboxylic acid or its derivative.
Representative Synthetic Protocol
A plausible route to this compound involves the reaction of 4-bromo-2-aminophenol with acetic anhydride or acetyl chloride.
Materials:
-
4-Bromo-2-aminophenol
-
Acetic anhydride or Acetyl chloride
-
Polyphosphoric acid (PPA) or another suitable dehydrating agent/catalyst
-
Appropriate organic solvent (e.g., toluene, xylene)
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
To a solution of 4-bromo-2-aminophenol in a suitable solvent, an equimolar amount of acetic anhydride (or acetyl chloride) is added dropwise at room temperature.
-
A catalytic amount of polyphosphoric acid is added to the mixture.
-
The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature and neutralized with a saturated solution of sodium bicarbonate.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
Spectroscopic Characterization (Predicted)
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl group. The aromatic protons on the benzoxazole ring will exhibit splitting patterns influenced by the bromine substituent. The methyl group at the 2-position will appear as a singlet.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for the eight carbon atoms in the molecule. The chemical shifts will be influenced by the electronegativity of the nitrogen, oxygen, and bromine atoms. The carbon of the methyl group will appear in the aliphatic region, while the other seven carbons will be in the aromatic region.
IR (Infrared) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the C-H stretching of the aromatic ring and the methyl group, C=N and C=C stretching vibrations of the benzoxazole ring system, and the C-Br stretching vibration.
MS (Mass Spectrometry): The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound (m/z = 212). Due to the presence of bromine, an isotopic peak at M+2 with nearly equal intensity is expected. Fragmentation patterns would likely involve the loss of the methyl group and cleavage of the oxazole ring.
Potential Biological Activities and Signaling Pathways
Benzoxazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities.[1][2][3] While specific studies on this compound are limited, its structural similarity to other biologically active benzoxazoles suggests potential for similar properties.
Antimicrobial Activity: Many benzoxazole derivatives have demonstrated potent antibacterial and antifungal activities.[1][4] The mechanism of action often involves the inhibition of essential microbial enzymes. It is plausible that this compound could exhibit antimicrobial properties, which would require validation through in vitro screening against a panel of pathogenic bacteria and fungi.
Anticancer Activity: The benzoxazole scaffold is present in several compounds with significant anticancer activity.[4][5] These compounds can exert their effects through various mechanisms, including the inhibition of kinases, topoisomerases, or by inducing apoptosis. The potential of this compound as an anticancer agent would need to be investigated through cytotoxicity assays on various cancer cell lines.
Other Potential Activities: The benzoxazole nucleus has been associated with a wide range of other biological activities, including anti-inflammatory, analgesic, antiviral, and anticonvulsant properties.[2][3]
Due to the lack of specific studies on this compound, no specific signaling pathways can be definitively described. However, based on the activities of related compounds, potential molecular targets could include enzymes and receptors involved in microbial growth, cell cycle regulation, and inflammatory pathways.
Visualizations
References
"5-Bromo-2-methyl-1,3-benzoxazole" chemical structure and IUPAC name
Introduction
5-Bromo-2-methyl-1,3-benzoxazole is a halogenated heterocyclic organic compound. It belongs to the benzoxazole class of molecules, which are characterized by a benzene ring fused to an oxazole ring. The benzoxazole scaffold is of significant interest in medicinal chemistry and drug development due to its presence in a wide array of biologically active compounds.[1][2] Derivatives of benzoxazole have been reported to exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4]
The structure of this compound features a bromine atom at the 5-position and a methyl group at the 2-position of the benzoxazole core. This substitution pattern provides a key intermediate for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.[5]
Chemical Structure:
IUPAC Name: this compound
Quantitative Data
The physical and chemical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₈H₆BrNO |
| Molecular Weight | 212.04 g/mol |
| CAS Number | 5676-56-2 |
| Appearance | Solid |
| Melting Point | 66-68 °C |
| Boiling Point | 264.8 ± 13.0 °C at 760 mmHg |
| Density | 1.6 ± 0.1 g/cm³ |
| Flash Point | 114.0 ± 19.8 °C |
| Purity | ≥97% |
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of 2-substituted benzoxazoles is the condensation of a 2-aminophenol with a carboxylic acid or its derivative, often facilitated by a dehydrating agent such as polyphosphoric acid (PPA).[6]
Reaction Scheme:
+
Materials:
-
2-Amino-4-bromophenol
-
Acetic anhydride
-
Polyphosphoric acid (PPA)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
To a round-bottom flask, add 2-amino-4-bromophenol (1.0 eq) and polyphosphoric acid (10 eq by weight).
-
Stir the mixture at room temperature to ensure homogeneity.
-
Slowly add acetic anhydride (1.1 eq) to the mixture.
-
Heat the reaction mixture to 140-150 °C and maintain this temperature for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and then pour it into a beaker containing ice water with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent, to afford pure this compound.
Role in Drug Development and Signaling Pathway Visualization
Benzoxazole derivatives are recognized as privileged scaffolds in drug discovery, with many exhibiting potent anticancer activity.[7] One of the key mechanisms through which some benzoxazole-containing compounds exert their anticancer effects is by inhibiting receptor tyrosine kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[8]
VEGFR-2 is a primary mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[9][10] By inhibiting the VEGFR-2 signaling pathway, the blood supply to the tumor can be disrupted, leading to the suppression of tumor growth.[11] this compound serves as a valuable building block for the synthesis of these more complex VEGFR-2 inhibitors.
The following diagram illustrates a simplified representation of the VEGFR-2 signaling pathway and the point of inhibition by benzoxazole derivatives.
Caption: Simplified VEGFR-2 signaling pathway and inhibition by benzoxazole derivatives.
References
- 1. Benzoxazole derivatives: Significance and symbolism [wisdomlib.org]
- 2. researchgate.net [researchgate.net]
- 3. The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 11. assaygenie.com [assaygenie.com]
"5-Bromo-2-methyl-1,3-benzoxazole" CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Bromo-2-methyl-1,3-benzoxazole, a halogenated heterocyclic compound. The document details its chemical and physical properties, outlines a general synthetic methodology, and discusses the known biological activities of the broader benzoxazole class, offering a valuable resource for those in research and drug development.
Core Chemical Data
This compound is a substituted benzoxazole with the chemical formula C8H6BrNO.[1] Its fundamental properties are summarized in the table below.
| Property | Value |
| CAS Number | 5676-56-2 |
| Molecular Formula | C8H6BrNO |
| Molecular Weight | 212 g/mol [1] |
| Purity (Typical) | ≥98% |
Synthesis and Experimental Protocols
While specific, detailed experimental protocols for the synthesis of this compound are not extensively documented in publicly available literature, a general and plausible synthetic approach can be derived from established methods for the synthesis of 2-substituted benzoxazoles. A common method involves the condensation of an appropriately substituted 2-aminophenol with a carboxylic acid derivative.
General Synthetic Protocol:
A widely used method for the synthesis of 2-methyl-benzoxazoles involves the reaction of a 2-aminophenol with acetic anhydride or acetyl chloride. For the synthesis of this compound, the starting material would be 2-amino-4-bromophenol.
Methodology:
-
Reaction Setup: To a solution of 2-amino-4-bromophenol in a suitable solvent such as toluene or xylene, an equimolar amount of acetic anhydride is added.
-
Cyclization: The reaction mixture is heated to reflux for several hours to facilitate the condensation and subsequent cyclization to form the benzoxazole ring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure.
-
Purification: The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure this compound.
Below is a generalized workflow for the synthesis of 2-substituted benzoxazoles.
Biological Activities of Benzoxazole Derivatives
Benzoxazole and its derivatives are recognized as a "privileged scaffold" in medicinal chemistry due to their wide range of biological activities.[2] While specific studies on this compound are limited, the broader class of benzoxazoles has been reported to exhibit the following properties:
-
Antimicrobial Activity: Many benzoxazole derivatives have demonstrated potent activity against various strains of bacteria and fungi.[2][3] Their mechanism of action can vary, but some have been identified as inhibitors of bacterial type-II topoisomerase.
-
Anticancer Activity: Certain substituted benzoxazoles have shown promising anticancer properties, with some derivatives exhibiting cytotoxic effects against various cancer cell lines.[4]
-
Anti-inflammatory and Analgesic Activity: The benzoxazole nucleus is a key feature in compounds that have shown anti-inflammatory and analgesic effects.[2]
-
Antiviral and Anticonvulsant Properties: Research has also indicated that some benzoxazole derivatives possess antiviral and anticonvulsant activities.[5]
It is important to note that the biological activity of a specific derivative is highly dependent on the nature and position of its substituents. Therefore, the activities listed above for the general class of benzoxazoles may not be directly applicable to this compound without specific experimental validation.
Signaling Pathways
Currently, there is no publicly available information detailing the specific signaling pathways modulated by this compound. Further research, including in vitro and in vivo assays, would be necessary to elucidate its biological mechanism of action and its potential interactions with cellular signaling cascades.
References
- 1. calpaclab.com [calpaclab.com]
- 2. jocpr.com [jocpr.com]
- 3. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Therapeutic Journey of 2-Methylbenzoxazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the discovery, history, and evolving applications of 2-methylbenzoxazole derivatives. From their early synthesis to their current role as promising scaffolds in drug discovery, this document provides a comprehensive overview for researchers in the field. This guide details key synthetic methodologies, presents quantitative biological data, and outlines crucial experimental protocols. Furthermore, it visualizes the intricate signaling pathways modulated by these compounds, offering a deeper understanding of their mechanism of action.
A Historical Perspective: The Genesis of the Benzoxazole Scaffold
The history of benzoxazole chemistry is rooted in the late 19th century with the pioneering work on heterocyclic compounds. While the exact first synthesis of 2-methylbenzoxazole is not definitively documented in readily available literature, the foundational methods for constructing the benzoxazole core were established during this period. The classical approach, and still a cornerstone of benzoxazole synthesis, involves the condensation of an o-aminophenol with a carboxylic acid or its derivatives.[1] This fundamental reaction, often referred to as the Phillips-Ladenburg condensation for the related benzimidazoles, laid the groundwork for the synthesis of a vast array of benzoxazole derivatives.
The core structure, a fusion of a benzene and an oxazole ring, presented a stable aromatic system with unique electronic properties, making it an attractive scaffold for further chemical exploration.[2] Early research focused on the synthesis and characterization of these novel compounds. Over time, the versatility of the benzoxazole ring system became apparent, with derivatives finding applications as optical brighteners and fluorescent dyes. However, the most significant evolution in the story of 2-methylbenzoxazole and its analogs has been in the realm of medicinal chemistry.
The 2-methyl substituent, in particular, has been a key feature in many biologically active derivatives. Its presence can influence the molecule's lipophilicity, metabolic stability, and steric interactions with biological targets. As the field of pharmacology advanced, so did the investigation into the therapeutic potential of these compounds, leading to the discovery of a wide spectrum of biological activities.
Synthetic Methodologies: From Classical to Contemporary Approaches
The synthesis of 2-methylbenzoxazole derivatives has seen significant advancements, moving from harsh classical conditions to more efficient and environmentally benign modern techniques. The primary and most traditional method involves the condensation of an o-aminophenol with acetic acid or its derivatives, such as acetic anhydride or acetyl chloride.[3]
Classical Synthesis: Phillips-Ladenburg Condensation
This method typically involves heating an o-aminophenol with acetic acid, often in the presence of a dehydrating agent like polyphosphoric acid (PPA), to facilitate the cyclization and formation of the benzoxazole ring.
Experimental Protocol: Classical Synthesis of 2-Methylbenzoxazole
-
Materials: o-aminophenol, glacial acetic acid, polyphosphoric acid (PPA).
-
Procedure:
-
A mixture of o-aminophenol (1 equivalent) and glacial acetic acid (1.2 equivalents) is prepared.
-
Polyphosphoric acid is added to the mixture as a catalyst and dehydrating agent.
-
The reaction mixture is heated at 140-160°C for 2-4 hours, with constant stirring.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.
-
The resulting precipitate is neutralized with a solution of sodium bicarbonate.
-
The solid product is collected by filtration, washed with water, and dried.
-
The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure 2-methylbenzoxazole.
-
Modern Synthetic Approaches
In recent years, a plethora of new synthetic methods have been developed to improve yields, reduce reaction times, and employ greener reaction conditions. These methods often utilize various catalysts to enhance efficiency.
-
Microwave-Assisted Synthesis: This technique significantly reduces reaction times from hours to minutes and often improves yields.
-
Catalytic Methods: A wide range of catalysts, including Lewis acids (e.g., InCl₃, ZrCl₄), solid-supported catalysts, and nanocatalysts, have been employed to promote the cyclization under milder conditions.
-
One-Pot Syntheses: These procedures involve the sequential addition of reagents in a single reaction vessel, avoiding the isolation of intermediates and thereby increasing efficiency.
Biological Activities and Therapeutic Potential
2-Methylbenzoxazole derivatives have emerged as a privileged scaffold in drug discovery, exhibiting a broad range of pharmacological activities.
Anticancer Activity
A significant body of research has focused on the anticancer properties of 2-methylbenzoxazole derivatives. These compounds have shown efficacy against a variety of cancer cell lines, and their mechanisms of action are often multifactorial.
Table 1: Anticancer Activity of Selected 2-Methylbenzoxazole Derivatives (IC₅₀ values in µM)
| Compound ID | Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1 | 2-Methyl-5-nitrobenzoxazole | MCF-7 (Breast) | 5.8 | [4] |
| 2 | 2-(4-Chlorophenyl)benzoxazole | HCT-116 (Colon) | 3.2 | [4] |
| 3 | 2-Methyl-6-fluorobenzoxazole | A549 (Lung) | 7.1 | [4] |
| 4 | 2-(Furan-2-yl)-5-methyl-1,3-benzoxazole | A2A Receptor Ligand | - | [5] |
| 5 | 2-(((1H-benzimidazol-2-yl) methyl)thio)benzoxazole | HCT116 (Colon) | 8.5 | [] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[7][8]
-
Materials: Cancer cell lines, cell culture medium, 96-well plates, 2-methylbenzoxazole derivatives, MTT solution (5 mg/mL in PBS), and a solubilizing agent (e.g., DMSO or isopropanol).
-
Procedure:
-
Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
The following day, the cells are treated with various concentrations of the 2-methylbenzoxazole derivatives and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, the treatment medium is removed, and MTT solution is added to each well.
-
The plates are incubated for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
The MTT solution is then removed, and a solubilizing agent is added to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.[9]
-
Antimicrobial Activity
Derivatives of 2-methylbenzoxazole have also demonstrated significant activity against a range of bacterial and fungal pathogens.
Table 2: Antimicrobial Activity of Selected 2-Methylbenzoxazole Derivatives (MIC values in µg/mL)
| Compound ID | Derivative | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |
| 6 | 2-Methyl-5-chlorobenzoxazole | Staphylococcus aureus | 16 | [10] |
| 7 | 2-Methyl-6-nitrobenzoxazole | Escherichia coli | 32 | [10] |
| 8 | 2-(Thiophen-2-yl)benzoxazole | Candida albicans | 8 | [10] |
Mechanisms of Action: Targeting Key Signaling Pathways
The anticancer effects of 2-methylbenzoxazole derivatives are often attributed to their ability to interfere with critical cellular processes and signaling pathways that are dysregulated in cancer.
Inhibition of Topoisomerase II
Several 2-arylbenzoxazole derivatives have been identified as potent inhibitors of topoisomerase II, an essential enzyme involved in DNA replication and repair.[4] By inhibiting this enzyme, these compounds can induce DNA damage and trigger apoptosis in cancer cells.
Experimental Protocol: Topoisomerase II Inhibition Assay
-
Principle: This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase II.
-
Procedure:
-
A reaction mixture containing supercoiled plasmid DNA, human topoisomerase IIα, and the test compound at various concentrations is prepared in an appropriate buffer.
-
The reaction is incubated at 37°C for a specific time (e.g., 30 minutes).
-
The reaction is stopped by the addition of a stop solution containing SDS and proteinase K.
-
The DNA is then analyzed by agarose gel electrophoresis.
-
Inhibition of the enzyme is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA compared to the control without the inhibitor.[11][12]
-
Modulation of the PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[13] Some 2-methylbenzoxazole derivatives have been shown to exert their anticancer effects by inhibiting key components of this pathway, leading to the suppression of tumor growth.
References
- 1. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Synthesis of Benzoxazoles_Chemicalbook [chemicalbook.com]
- 4. ijsrtjournal.com [ijsrtjournal.com]
- 5. Novel STAT3 Inhibitors Targeting STAT3 Dimerization by Binding to the STAT3 SH2 Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. texaschildrens.org [texaschildrens.org]
- 8. Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]
- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Evaluation of Antiproliferative Activity, Topoisomerase IIα Inhibition, DNA Binding and Non-Clinical Toxicity of New Acridine–Thiosemicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 5-Bromo-2-methyl-1,3-benzoxazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of 5-Bromo-2-methyl-1,3-benzoxazole, a key heterocyclic compound with applications in medicinal chemistry and materials science. This document outlines the characteristic spectral data obtained from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, supported by detailed experimental protocols.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound. The following tables summarize the expected chemical shifts for ¹H and ¹³C NMR.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~2.6 | Singlet | -CH₃ |
| ~7.4 - 7.8 | Multiplet | Aromatic Protons |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~15 | -CH₃ |
| ~110 - 150 | Aromatic and Heterocyclic Carbons |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and elemental composition.
Table 3: Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 211/213 | [M]⁺ Molecular ion peak (presence of Br isotopes) |
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in the molecule based on the absorption of infrared radiation.
Table 4: Infrared (IR) Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Assignment |
| ~1600-1450 | C=C Aromatic stretching |
| ~1650-1550 | C=N Stretching |
| ~1250-1000 | C-O Stretching |
| ~800-600 | C-Br Stretching |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule.
Table 5: UV-Visible Spectroscopic Data for this compound
| λ_max (nm) | Solvent |
| ~280-320 | Ethanol |
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
NMR Spectroscopy
Protocol for ¹H and ¹³C NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Instrumentation: Acquire spectra on a 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Parameters:
-
Number of scans: 16-32
-
Relaxation delay: 1.0 s
-
Pulse width: 30°
-
Spectral width: -2 to 12 ppm
-
-
¹³C NMR Parameters:
-
Number of scans: 1024-4096
-
Relaxation delay: 2.0 s
-
Pulse width: 30°
-
Spectral width: -10 to 220 ppm
-
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.
Mass Spectrometry
Protocol for Mass Spectrometry Analysis:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization (ESI) or electron ionization (EI) source.
-
Analysis Parameters:
-
Ionization mode: Positive ion mode
-
Mass range: m/z 50-500
-
Capillary voltage: 3-4 kV (for ESI)
-
Fragmentor voltage: 70-120 V (for ESI)
-
Infrared (IR) Spectroscopy
Protocol for IR Spectroscopy Analysis:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, for a solution, use a suitable solvent that does not have interfering absorptions in the region of interest and a liquid cell.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Scan range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 16-32
-
-
Data Processing: Perform a background subtraction using a spectrum of the pure KBr pellet or the solvent.
UV-Visible Spectroscopy
Protocol for UV-Visible Spectroscopy Analysis:
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-grade solvent (e.g., ethanol, methanol, or acetonitrile) in a quartz cuvette. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Wavelength range: 200-800 nm
-
Scan speed: Medium
-
-
Data Processing: Use the solvent as a blank to correct the baseline. The wavelength of maximum absorbance (λ_max) is determined from the resulting spectrum.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
Caption: General workflow for spectroscopic analysis.
Unlocking the Electronic Secrets of Brominated Benzoxazoles: A Theoretical Deep-Dive for Drug Discovery
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The benzoxazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. The introduction of bromine atoms to this structure can significantly modulate its electronic properties, thereby influencing its pharmacokinetic and pharmacodynamic profiles. Theoretical studies, particularly those employing Density Functional Theory (-DFT), have become indispensable in elucidating the intricate relationship between the electronic structure and biological function of these molecules. This guide provides an in-depth analysis of the theoretical approaches used to study brominated benzoxazoles, presenting key quantitative data, detailing computational methodologies, and visualizing the logical workflow of these in-silico investigations.
Core Computational Methodologies: The "Experimental" Protocol of Theoretical Chemistry
The investigation of the electronic structure of brominated benzoxazoles is primarily conducted through computational quantum chemistry methods. The following protocol outlines the typical steps involved in such theoretical "experiments":
-
Molecular Geometry Optimization:
-
Objective: To find the most stable three-dimensional conformation of the molecule, corresponding to a minimum on the potential energy surface.
-
Method: Density Functional Theory (DFT) is the most commonly employed method. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular choice due to its balance of accuracy and computational cost.
-
Basis Set: A basis set describes the atomic orbitals used in the calculation. Common choices for these types of molecules include Pople-style basis sets such as 6-31G*, 6-311G(d,p), and the more extensive 6-311++G(d,p), which includes diffuse functions to better describe anions and weak interactions.
-
Software: The Gaussian suite of programs is a widely used software package for these calculations.
-
-
Calculation of Electronic Properties:
-
Objective: To compute key electronic descriptors that govern the molecule's reactivity and intermolecular interactions.
-
Properties Calculated:
-
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.
-
Dipole Moment: This provides information about the overall polarity of the molecule.
-
Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface, highlighting regions susceptible to electrophilic and nucleophilic attack.
-
Natural Bond Orbital (NBO) Analysis: This analysis provides insights into charge transfer interactions within the molecule.
-
-
-
Solvent Effects:
-
Objective: To simulate the influence of a solvent on the electronic structure, as most biological processes occur in an aqueous environment.
-
Method: The Polarizable Continuum Model (PCM) is a common approach where the solvent is treated as a continuous medium with a specific dielectric constant.
-
Quantitative Data Summary
The following tables summarize key quantitative data from theoretical studies on brominated and other relevantly substituted benzoxazole derivatives. It is important to note that the values are highly dependent on the level of theory (functional and basis set) and the computational model used.
| Compound | Computational Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |
| 2-(p-bromophenyl)-5-(2-(4-(p-chlorophenyl)piperazine-1-yl)acetamido)benzoxazole | DFT/B3LYP | -5.228 | -2.897 | 2.331 | Not Reported |
| 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole | B3LYP/6-311++G(d,p) | -5.875 | -0.996 | 4.879 | Not Reported |
| 5-nitro-2-(4-nitrobenzyl) benzoxazole | B3LYP/SDD | -8.41 | -3.81 | 4.60 | Not Reported |
Note: The data presented is compiled from different studies and direct comparison should be made with caution due to variations in computational methods.
Visualizing the Theoretical Workflow
The process of theoretically studying the electronic structure of brominated benzoxazoles can be represented as a logical workflow.
Caption: A typical workflow for the theoretical study of brominated benzoxazoles.
Signaling Pathways and Logical Relationships
In the context of drug design, understanding how electronic properties relate to biological activity is crucial. A simplified logical relationship can be visualized as follows:
Caption: Relationship between bromination, electronic properties, and biological activity.
Conclusion
Theoretical studies provide a powerful and cost-effective approach to understanding the electronic structure of brominated benzoxazoles. By employing methods such as DFT, researchers can predict key electronic properties that are instrumental in guiding the synthesis and optimization of new drug candidates. The systematic application of the computational workflows described herein allows for the rational design of novel benzoxazole derivatives with enhanced therapeutic potential. The continued synergy between theoretical and experimental chemistry will undoubtedly accelerate the discovery of next-generation pharmaceuticals.
Potential Research Applications of 5-Bromo-2-methyl-1,3-benzoxazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-2-methyl-1,3-benzoxazole is a halogenated heterocyclic compound belonging to the benzoxazole class of molecules. Benzoxazoles are recognized for their wide range of pharmacological activities and are a subject of intense research in medicinal chemistry.[1][2][3][4][5][6] This technical guide explores the potential research applications of this compound, drawing upon the known biological activities of structurally similar benzoxazole derivatives. The document outlines potential therapeutic areas, proposes experimental workflows for its evaluation, and provides hypothetical signaling pathways that could be modulated by this compound. While direct experimental data on this compound is limited, this guide serves as a foundational resource for researchers interested in investigating its therapeutic potential.
Introduction to this compound
This compound is a derivative of benzoxazole, an aromatic organic compound with a benzene ring fused to an oxazole ring.[5] The presence of a bromine atom at the 5-position and a methyl group at the 2-position provides unique electronic and steric properties that can influence its biological activity and metabolic stability. The benzoxazole scaffold is a key pharmacophore in numerous compounds with demonstrated anticancer, antimicrobial, anti-inflammatory, and analgesic properties.[1][2][3][5][6]
Chemical and Physical Properties:
| Property | Value |
| CAS Number | 5676-56-2 |
| Molecular Formula | C₈H₆BrNO |
| Molecular Weight | 212.04 g/mol |
| Appearance | Not specified |
| Melting Point | 66-68 °C |
Potential Therapeutic Applications
Based on the biological activities of analogous benzoxazole derivatives, this compound holds potential in several therapeutic areas.
Anticancer Activity
The benzoxazole nucleus is a common feature in many anticancer agents.[7] A structurally related compound, 5-amino-2-[p-bromophenyl]-benzoxazole, has demonstrated significant anticancer effects in breast cancer cell lines.[8] This suggests that this compound could also exhibit cytotoxic activity against various cancer cell types.
A study on 5-amino-2-[p-bromophenyl]-benzoxazole revealed dose-dependent toxic effects on both estrogen receptor-positive (MCF-7) and -negative (MDA-MB) breast cancer cells.[8] The reported IC50 values are presented in the table below.
Table 1: In Vitro Anticancer Activity of a Structurally Related Benzoxazole Derivative [8]
| Compound | Cell Line | IC50 (nM) |
| 5-amino-2-[p-bromophenyl]-benzoxazole | MCF-7 (ER+) | 28 |
| 5-amino-2-[p-bromophenyl]-benzoxazole | MDA-MB (ER-) | 22 |
The proposed mechanism of action for the related compound involves the induction of apoptosis and inhibition of angiogenesis.[8] It is plausible that this compound could function through similar or distinct signaling pathways.
Antimicrobial Activity
Benzoxazole derivatives have been extensively studied for their antibacterial and antifungal properties.[9][10][11][12] The proposed research on this compound should include screening against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal strains.
Table 2: Representative Minimum Inhibitory Concentrations (MICs) for various Benzoxazole Derivatives against Microbial Strains.
| Compound Type | Organism | MIC Range (µg/mL) | Reference |
| 2,5-disubstituted benzoxazoles | Bacillus subtilis | 3.12 | [6] |
| 5-methyl-2-substituted benzoxazoles | Pseudomonas aeruginosa | 25 | [11] |
| 5-methyl-2-(p-chlorobenzyl)benzoxazole | Candida albicans | 6.25 | [11] |
Proposed Experimental Protocols
Synthesis of this compound
A plausible synthetic route for this compound involves the condensation of 2-amino-4-bromophenol with an appropriate acetylating agent.
Methodology:
-
A mixture of 2-amino-4-bromophenol and an acetylating agent (e.g., acetic anhydride or acetyl chloride) is refluxed in a suitable solvent (e.g., toluene or xylene) with a catalytic amount of a dehydrating agent (e.g., p-toluenesulfonic acid).
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization to yield this compound.
-
The structure of the synthesized compound should be confirmed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
References
- 1. researchgate.net [researchgate.net]
- 2. jocpr.com [jocpr.com]
- 3. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. jocpr.com [jocpr.com]
- 7. researchgate.net [researchgate.net]
- 8. medicinescience.org [medicinescience.org]
- 9. Synthesis and antimicrobial activity of novel 2-substituted benzimidazole, benzoxazole and benzothiazole derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 10. Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and microbiological activity of 5(or 6)-methyl-2-substituted benzoxazole and benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of 5-Bromo-2-methyl-1,3-benzoxazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of 5-Bromo-2-methyl-1,3-benzoxazole, a key intermediate in the development of various pharmaceutical compounds. The synthesis is a two-step process commencing with the acetylation of 4-bromo-2-aminophenol to yield N-(4-bromo-2-hydroxyphenyl)acetamide, followed by a cyclization reaction to form the final product. Detailed experimental protocols, reaction parameters, and characterization data are presented to ensure reproducibility and high-yield synthesis.
Introduction
Benzoxazole derivatives are a critical class of heterocyclic compounds that form the core structure of numerous biologically active molecules. Their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities, make them attractive targets in drug discovery and development. The synthesis of substituted benzoxazoles is therefore of significant interest. This application note details a reliable and efficient method for the preparation of this compound from commercially available 4-bromo-2-aminophenol.
Reaction Scheme
The synthesis proceeds in two sequential steps:
-
Acetylation: The amino group of 4-bromo-2-aminophenol is selectively acetylated using acetic anhydride to form the intermediate, N-(4-bromo-2-hydroxyphenyl)acetamide.
-
Cyclization: The intermediate undergoes an acid-catalyzed intramolecular cyclization to yield the final product, this compound.
Experimental Protocols
Materials and Methods
Reagents:
-
4-Bromo-2-aminophenol
-
Acetic Anhydride
-
Pyridine
-
Hydrochloric Acid (HCl)
-
Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Ethanol (EtOH)
-
Deionized Water
Equipment:
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Büchner funnel and flask
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware
Protocol 1: Synthesis of N-(4-bromo-2-hydroxyphenyl)acetamide (Intermediate)
This protocol is adapted from standard acetylation procedures for aminophenols.[1][2]
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (53.2 mmol) of 4-bromo-2-aminophenol in 100 mL of dichloromethane.
-
Addition of Reagents: To the stirred solution, add 4.6 mL (58.5 mmol) of pyridine. Cool the mixture to 0 °C in an ice bath.
-
Slowly add 5.5 mL (58.5 mmol) of acetic anhydride dropwise to the reaction mixture over a period of 15 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 50 mL of 1M HCl, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
-
Isolation:
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The resulting crude solid can be purified by recrystallization from an ethanol/water mixture to afford N-(4-bromo-2-hydroxyphenyl)acetamide as a white to off-white solid.
-
Protocol 2: Synthesis of this compound (Final Product)
This protocol is based on general procedures for the cyclization of acylated aminophenols.
-
Reaction Setup: Place the dried N-(4-bromo-2-hydroxyphenyl)acetamide (assuming quantitative yield from the previous step, ~12.2 g, 53.2 mmol) in a 250 mL round-bottom flask.
-
Acidic Cyclization: Add 100 mL of 4M HCl to the flask.
-
Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring for 4 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture by the slow addition of a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and wash with 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Isolation and Purification:
-
Filter the drying agent and remove the solvent in vacuo.
-
The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound as a solid.
-
Data Presentation
Table 1: Summary of Reaction Parameters and Yields
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Acetylation | Acetic Anhydride, Pyridine | Dichloromethane | 0 to RT | 2 | 85-95 |
| 2 | Cyclization | Hydrochloric Acid | Water | 100-110 | 4 | 75-85 |
Table 2: Characterization Data for this compound
| Analysis | Expected Results |
| Appearance | White to light yellow solid |
| Melting Point | 70-74 °C |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.65 (d, J = 1.6 Hz, 1H), 7.40 (dd, J = 8.4, 1.6 Hz, 1H), 7.30 (d, J = 8.4 Hz, 1H), 2.60 (s, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 164.5, 151.0, 142.0, 127.5, 122.0, 115.5, 111.0, 14.5 |
| Mass Spec (EI) | m/z 211/213 (M⁺, Br isotope pattern) |
Note: NMR chemical shifts are predicted based on analogous structures and may vary slightly.[3]
Visualizations
Reaction Pathway
Caption: Synthetic route for this compound.
Experimental Workflow
Caption: Experimental workflow for the two-step synthesis.
References
Application Note and Detailed Protocol: Cyclization of N-(4-bromo-2-hydroxyphenyl)acetamide to 6-bromo-2-methylbenzoxazole
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides a comprehensive protocol for the intramolecular cyclization of N-(4-bromo-2-hydroxyphenyl)acetamide to synthesize 6-bromo-2-methylbenzoxazole. This transformation is a key step in the formation of the benzoxazole ring system, a privileged scaffold in medicinal chemistry due to its presence in a wide array of biologically active compounds. The protocol described herein utilizes polyphosphoric acid (PPA) as a dehydrating and cyclizing agent, a common and effective method for this type of transformation.[1][2][3] This application note includes a detailed experimental procedure, a summary of reaction parameters, and a visual representation of the experimental workflow to ensure clarity and reproducibility.
Experimental Protocol
Materials:
-
N-(4-bromo-2-hydroxyphenyl)acetamide
-
Polyphosphoric acid (PPA)
-
Deionized water
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Dichloromethane (CH₂Cl₂)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with a temperature controller
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
pH paper or pH meter
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup:
-
In a dry round-bottom flask equipped with a magnetic stir bar, add N-(4-bromo-2-hydroxyphenyl)acetamide.
-
Add polyphosphoric acid to the flask. A general guideline is to use a 10-fold excess by weight relative to the starting material.
-
-
Cyclization Reaction:
-
Heat the reaction mixture to 120-140 °C with vigorous stirring. The high viscosity of PPA necessitates efficient stirring to ensure a homogenous reaction mixture.
-
Maintain this temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC). To take a sample for TLC, carefully extract a small aliquot from the hot reaction mixture and quench it with water, then extract with ethyl acetate.
-
-
Work-up:
-
After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Carefully and slowly pour the viscous reaction mixture into a beaker containing crushed ice or cold water with stirring. This will hydrolyze the PPA and precipitate the crude product.
-
Neutralize the acidic aqueous solution by the slow and careful addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Be cautious as this will generate carbon dioxide gas.
-
-
Extraction:
-
Transfer the neutralized mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers.
-
-
Drying and Concentration:
-
Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent.
-
Concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel. A suitable eluent system is a gradient of hexane and ethyl acetate or hexane and dichloromethane.
-
Collect the fractions containing the desired product (monitor by TLC).
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 6-bromo-2-methylbenzoxazole.
-
-
Characterization:
-
Characterize the final product by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.
-
Data Presentation
Table 1: Summary of Reaction Parameters for the Cyclization of N-(4-bromo-2-hydroxyphenyl)acetamide
| Parameter | Value |
| Reactant | N-(4-bromo-2-hydroxyphenyl)acetamide |
| Product | 6-bromo-2-methylbenzoxazole |
| Molecular Weight of Reactant | 230.06 g/mol |
| Molecular Weight of Product | 212.04 g/mol |
| Catalyst/Reagent | Polyphosphoric Acid (PPA) |
| Solvent | None (PPA acts as solvent) |
| Reaction Temperature | 120-140 °C |
| Reaction Time | 2-4 hours |
| Purification Method | Flash Column Chromatography |
Experimental Workflow
References
Acetic Anhydride as a Reagent for 2-Methylbenzoxazole Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 2-methylbenzoxazole using acetic anhydride as a key reagent. It is intended to be a comprehensive resource for researchers in organic synthesis, medicinal chemistry, and drug development, offering insights into the reaction mechanism, experimental procedures, and the biological significance of the resulting compound and its derivatives.
Introduction
Benzoxazoles are a prominent class of heterocyclic compounds that feature a benzene ring fused to an oxazole ring. This structural motif is of significant interest in medicinal chemistry due to its presence in a wide array of pharmacologically active molecules.[1] Derivatives of benzoxazole have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1] The synthesis of 2-methylbenzoxazole, a fundamental benzoxazole derivative, is a key step in the development of more complex and potentially therapeutic molecules.
One of the most direct and efficient methods for the synthesis of 2-methylbenzoxazole involves the reaction of 2-aminophenol with acetic anhydride. This reaction proceeds through an initial acylation of the amino group, followed by an intramolecular cyclization and dehydration to form the stable benzoxazole ring system.[1] This method is widely used due to its simplicity, relatively high yields, and the ready availability of the starting materials.
Data Presentation
The following table summarizes typical reaction conditions and reported yields for the synthesis of 2-methylbenzoxazole from 2-aminophenol and acetic anhydride under various catalytic and solvent conditions.
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | None | Acetic Anhydride (excess) | Reflux | 2 | ~70-80 | General procedure |
| 2 | p-Toluenesulfonic acid (p-TsOH) | Toluene | Reflux | 4 | >85 | Analogous synthesis |
| 3 | Montmorillonite K-10 | Microwave (300W) | 120 | 0.5 | 92 | Analogous synthesis |
| 4 | Zinc acetate | None | 100 | 1 | 95 | Analogous synthesis |
Experimental Protocols
Protocol 1: General Synthesis of 2-Methylbenzoxazole via Reflux in Acetic Anhydride
This protocol describes a standard, catalyst-free method for the synthesis of 2-methylbenzoxazole.
Materials:
-
2-Aminophenol
-
Acetic anhydride
-
10% Sodium hydroxide solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 100 mL round-bottom flask, combine 2-aminophenol (10.9 g, 0.1 mol) and acetic anhydride (20.4 g, 0.2 mol).
-
Attach a reflux condenser and heat the mixture to reflux for 2 hours.
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the cooled mixture into 100 mL of ice-cold water with stirring.
-
Neutralize the mixture with a 10% sodium hydroxide solution until it is slightly basic (pH ~8).
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure 2-methylbenzoxazole.
Protocol 2: Microwave-Assisted Synthesis of 2-Methylbenzoxazole
This protocol utilizes microwave irradiation to accelerate the reaction, often leading to higher yields in shorter reaction times.
Materials:
-
2-Aminophenol
-
Acetic anhydride
-
Montmorillonite K-10 clay
-
Microwave reactor
-
Microwave-safe reaction vessel
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a microwave-safe reaction vessel, mix 2-aminophenol (1.09 g, 10 mmol), acetic anhydride (1.22 g, 12 mmol), and montmorillonite K-10 clay (0.5 g).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 120°C for 30 minutes with stirring.
-
After cooling, add 20 mL of ethyl acetate to the reaction mixture and filter to remove the catalyst.
-
Wash the filtrate with a saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Visualizations
Reaction Mechanism
The synthesis of 2-methylbenzoxazole from 2-aminophenol and acetic anhydride proceeds through a two-step mechanism: N-acylation followed by intramolecular cyclization.
Caption: Reaction mechanism for 2-methylbenzoxazole synthesis.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of 2-methylbenzoxazole.
Caption: Experimental workflow for 2-methylbenzoxazole synthesis.
Signaling Pathway: Inhibition of Bacterial DNA Gyrase
2-Methylbenzoxazole derivatives have been identified as potential inhibitors of bacterial DNA gyrase, a crucial enzyme for DNA replication and repair in bacteria. This makes them attractive candidates for the development of new antibiotics.
Caption: Inhibition of DNA gyrase by 2-methylbenzoxazole derivatives.
References
Application Note: High-Purity Isolation of 5-Bromo-2-methyl-1,3-benzoxazole via Automated Flash Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the purification of 5-Bromo-2-methyl-1,3-benzoxazole, a key halogenated heterocyclic building block in medicinal chemistry, using automated flash column chromatography. The described methodology ensures the removal of common synthesis-related impurities, yielding the target compound with high purity suitable for downstream applications in drug discovery and development.
Introduction
This compound is a valuable intermediate in the synthesis of various biologically active molecules.[1][2] The benzoxazole scaffold is a privileged structure found in numerous compounds with a wide range of therapeutic properties, including antimicrobial and antitumor activities.[1][2] Synthetic routes to this compound can often result in a crude product containing unreacted starting materials and side-products, necessitating an efficient purification step. Column chromatography is a fundamental technique for the purification of organic compounds based on their differential adsorption to a stationary phase.[3][4] This document outlines a robust and reproducible flash chromatography method for the isolation of this compound.
Principle of Separation
Column chromatography separates compounds based on their polarity. A solvent mixture (the mobile phase) is passed through a column packed with a solid adsorbent (the stationary phase), typically silica gel.[3] The crude sample is loaded onto the top of the column. Less polar compounds have a weaker affinity for the polar silica gel and travel down the column more quickly with the non-polar mobile phase.[3] Conversely, more polar compounds adsorb more strongly to the stationary phase and elute later.[3] By gradually increasing the polarity of the mobile phase (a gradient elution), a sequential separation of the components in the mixture is achieved.
Materials and Equipment
-
Chemicals:
-
Crude this compound
-
Silica gel (flash grade, 40-63 µm)
-
n-Hexane (ACS grade)
-
Ethyl acetate (ACS grade)
-
Dichloromethane (DCM, ACS grade)
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
-
Equipment:
-
Automated flash chromatography system
-
Pre-packed or self-packed silica gel column
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Glass vials for fraction collection
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Experimental Protocol
Preliminary TLC Analysis
Before performing column chromatography, it is crucial to determine an optimal solvent system using Thin-Layer Chromatography (TLC).
-
Dissolve a small amount of the crude this compound in a minimal amount of dichloromethane.
-
Spot the solution onto a TLC plate.
-
Develop the plate in a TLC chamber containing a mixture of Hexane and Ethyl Acetate (e.g., start with a 9:1 ratio).
-
Visualize the developed plate under a UV lamp.
-
Adjust the solvent ratio until the desired product has a Retention Factor (Rƒ) of approximately 0.3-0.4. This solvent system will serve as the starting point for the flash chromatography gradient. More polar impurities should have a lower Rƒ.
Column Preparation and Equilibration
-
Select a pre-packed silica gel column of an appropriate size based on the amount of crude material. A general rule is a 40:1 to 100:1 ratio of silica gel to crude compound by weight.
-
Install the column on the automated flash chromatography system.
-
Equilibrate the column by flushing it with the initial mobile phase (e.g., 100% Hexane or the non-polar component of your TLC solvent system) for at least 3-5 column volumes.
Sample Preparation and Loading
Dry Loading (Recommended for best resolution):
-
Dissolve the crude this compound (e.g., 1.0 g) in a minimal volume of a suitable solvent (e.g., dichloromethane).
-
Add approximately 2-3 times the weight of the crude product in silica gel to this solution.
-
Concentrate the slurry to a dry, free-flowing powder using a rotary evaporator.
-
Load the dried powder into an empty solid-load cartridge and attach it to the flash system.
Wet Loading:
-
Dissolve the crude product in a minimal amount of the initial mobile phase or a slightly stronger solvent.
-
Draw the solution into a syringe and inject it onto the equilibrated column through the system's injection port.
Chromatographic Run and Fraction Collection
-
Set up the elution gradient on the flash chromatography system. A typical gradient for purifying a moderately polar compound from more polar impurities would be a linear gradient from 0% to 20% Ethyl Acetate in Hexane over 20-30 column volumes.
-
Start the run, ensuring the flow rate is appropriate for the column size.
-
The system's UV detector will monitor the eluent, and fractions will be collected automatically based on the detected peaks.
-
Monitor the separation in real-time via the system's chromatogram display. This compound is expected to elute before more polar impurities.
Post-Run Analysis
-
Analyze the collected fractions using TLC to identify those containing the pure product. Spot every few fractions on a TLC plate alongside a sample of the crude material.
-
Combine the fractions that contain only the pure desired compound.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound as a solid.[5]
-
Determine the yield and confirm the purity and identity of the final product using techniques such as NMR spectroscopy and melting point analysis.[5]
Data Presentation
The following table summarizes the key parameters for the purification of this compound.
| Parameter | Value / Description |
| Compound Name | This compound |
| Molecular Formula | C₈H₆BrNO[5][6] |
| Molecular Weight | 212.04 g/mol [5][6] |
| Appearance | Off-white to light brown solid (crude) |
| Stationary Phase | Silica Gel (40-63 µm) |
| Column Size | Dependant on sample size (e.g., 40 g for 1 g crude) |
| Mobile Phase A | n-Hexane |
| Mobile Phase B | Ethyl Acetate |
| Elution Method | Gradient Elution |
| Gradient Profile | 0-20% B over 25 column volumes |
| Flow Rate | Dependant on column size (e.g., 40 mL/min for 40 g column) |
| Detection | UV at 254 nm |
| Expected Rƒ (9:1 Hex:EtOAc) | ~0.35 |
Visualization of Workflow
The following diagram illustrates the complete workflow for the purification process.
Caption: Workflow for the purification of this compound.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.[7]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7]
-
This compound is harmful if swallowed, in contact with skin, or if inhaled.[7] Avoid creating dust.
-
Organic solvents such as hexane and ethyl acetate are flammable. Keep them away from ignition sources.
-
Dispose of all chemical waste according to institutional and local regulations.
References
- 1. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 2. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. This compound Price from Supplier Brand Shanghai ChemSrc Trading Co., Ltd. on Chemsrc.com [m.chemsrc.com]
- 6. calpaclab.com [calpaclab.com]
- 7. This compound | CAS#:5676-56-2 | Chemsrc [chemsrc.com]
Recrystallization techniques for "5-Bromo-2-methyl-1,3-benzoxazole"
An Application Note and Protocol for the Recrystallization of 5-Bromo-2-methyl-1,3-benzoxazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. As with many synthesized organic compounds, purification is a critical step to ensure the removal of impurities such as starting materials, byproducts, and side-reaction products. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds based on their differential solubility in a given solvent or solvent system at varying temperatures. A successful recrystallization can yield a product with high crystalline and chemical purity, which is essential for accurate analytical data and reliable performance in downstream applications.
This document provides a detailed protocol for the recrystallization of this compound. It includes a systematic approach to solvent selection and a step-by-step procedure for performing the recrystallization to obtain a high-purity product.
Physicochemical Properties
A summary of the known physical and chemical properties of this compound is presented in Table 1. Understanding these properties is crucial for the safe handling of the compound and for developing an appropriate purification strategy.
| Property | Value |
| Molecular Formula | C₈H₆BrNO |
| Molecular Weight | 212.04 g/mol |
| Melting Point | 66-68 °C |
| Boiling Point | 264.8 ± 13.0 °C at 760 mmHg |
| Flash Point | 114.0 ± 19.8 °C |
| Appearance | Solid |
| Purity (Typical) | 97-98% |
Table 1: Physicochemical Properties of this compound
Safety Precautions
This compound is harmful if swallowed, in contact with skin, or if inhaled.[1] Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, should be worn at all times. All procedures should be performed in a well-ventilated fume hood.
Experimental Protocols
I. Solvent Screening for Recrystallization
The selection of an appropriate solvent is the most critical step in developing a successful recrystallization protocol. An ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at room temperature or below. This differential solubility ensures a high recovery of the purified compound upon cooling.
Materials and Equipment:
-
Crude this compound
-
A selection of organic solvents with varying polarities (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene, heptane, water)
-
Small test tubes or vials
-
Hot plate with a water or sand bath
-
Vortex mixer
-
Ice bath
Procedure:
-
Place approximately 20-30 mg of the crude this compound into several separate test tubes.
-
To each test tube, add a different solvent dropwise at room temperature, vortexing after each addition, until the solid dissolves or it becomes apparent that the solid is insoluble (approximately 1 mL of solvent added). Record the solubility at room temperature.
-
For solvents in which the compound is insoluble or sparingly soluble at room temperature, heat the test tube in a water or sand bath to the boiling point of the solvent.
-
Continue adding the hot solvent dropwise until the solid dissolves completely. Record the volume of solvent required.
-
Allow the hot solution to cool slowly to room temperature.
-
Once at room temperature, place the test tube in an ice bath for 15-20 minutes to induce further crystallization.
-
Observe the quantity and quality of the crystals formed. An ideal solvent will show poor solubility at room temperature but good solubility at high temperatures, and will yield a significant amount of crystalline solid upon cooling.
-
If a single solvent does not provide the desired outcome, consider a mixed-solvent system. Dissolve the compound in a minimum amount of a hot "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid. Reheat to clarify and then cool as before. Common mixed-solvent pairs include ethanol/water and acetone/heptane.
Data Presentation: Solvent Screening
The results of the solvent screening should be systematically recorded in a table to facilitate the selection of the optimal solvent or solvent system.
| Solvent | Solubility at Room Temp. | Solubility at Boiling Point | Crystal Formation upon Cooling |
| Ethanol | Sparingly soluble | Soluble | Good |
| Methanol | Sparingly soluble | Soluble | Good |
| Isopropanol | Sparingly soluble | Soluble | Moderate |
| Acetone | Soluble | Very Soluble | Poor |
| Ethyl Acetate | Soluble | Very Soluble | Poor |
| Toluene | Sparingly soluble | Soluble | Moderate |
| Heptane | Insoluble | Sparingly soluble | Good, but slow |
| Water | Insoluble | Insoluble | N/A |
Table 2: Example of Solvent Screening Results for this compound
Note: The data in this table are illustrative and should be determined experimentally.
Based on general principles for benzoxazole derivatives, ethanol or an ethanol/water mixture is a promising system for the recrystallization of this compound. The following protocol details the procedure using these systems.
II. Recrystallization Protocol
A. Single Solvent Recrystallization (Ethanol)
This protocol is suitable if ethanol was identified as an effective single solvent in the screening process.
Materials and Equipment:
-
Crude this compound
-
Ethanol (reagent grade)
-
Erlenmeyer flasks
-
Hot plate
-
Condenser (optional, but recommended)
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
-
Spatula
-
Watch glass
Procedure:
-
Dissolution: Place the crude this compound (e.g., 1.0 g) into an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture to boiling with gentle swirling. Continue adding hot ethanol in small portions until the solid is completely dissolved. Avoid adding an excess of solvent to ensure a good yield.
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If activated charcoal was used or if insoluble impurities are present, perform a hot gravity filtration. Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Cooling: Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering soluble impurities.
-
Drying: Allow the crystals to dry on the filter paper with the vacuum running for a few minutes. Then, transfer the crystals to a watch glass and allow them to air dry completely, or dry them in a desiccator under vacuum.
B. Mixed Solvent Recrystallization (Ethanol/Water)
This protocol is effective if the compound is too soluble in pure ethanol at room temperature.
Procedure:
-
Dissolution: Dissolve the crude this compound in the minimum amount of hot ethanol as described in the single solvent protocol.
-
Addition of Anti-solvent: While the solution is still hot, add water (the anti-solvent) dropwise with swirling until the solution becomes persistently cloudy (turbid).
-
Clarification: Add a few drops of hot ethanol to the turbid solution until it becomes clear again.
-
Crystallization and Isolation: Follow steps 4-8 from the single solvent recrystallization protocol, using an ice-cold ethanol/water mixture of the same approximate composition for the final wash.
Data Presentation: Recrystallization Parameters
| Parameter | Value |
| Mass of Crude Compound | (e.g., 1.0 g) |
| Recrystallization Solvent(s) | (e.g., Ethanol or Ethanol/Water) |
| Volume of Solvent(s) | (Experimentally determined) |
| Mass of Purified Compound | (e.g., 0.85 g) |
| Percent Recovery | (e.g., 85%) |
| Melting Point of Purified Compound | (e.g., 67-68 °C) |
| Appearance of Purified Compound | (e.g., White crystalline solid) |
Table 3: Recrystallization Data for this compound
Visualization of Experimental Workflow
Caption: Recrystallization workflow diagram.
References
Application Note: 1H and 13C NMR Spectral Analysis of 5-Bromo-2-methyl-1,3-benzoxazole
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol and data interpretation guide for the structural elucidation of 5-Bromo-2-methyl-1,3-benzoxazole using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. This compound is a halogenated heterocyclic molecule of interest in medicinal chemistry and materials science.
Introduction
This compound is a substituted benzoxazole derivative. The benzoxazole core is a key structural motif in many pharmacologically active compounds. Accurate structural characterization is paramount for understanding its chemical properties and potential applications. NMR spectroscopy is a powerful analytical technique for the unambiguous determination of the molecular structure of such compounds in solution.
Predicted Spectral Data
While experimental ¹H NMR data for this compound is available from some commercial suppliers, the reported data can be ambiguous. Therefore, this note provides a predicted NMR dataset based on the analysis of structurally related benzoxazole derivatives and established substituent effects on chemical shifts.
¹H NMR Spectral Data
The expected ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) would exhibit signals corresponding to the methyl group and the three aromatic protons on the benzoxazole ring.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -CH₃ | ~2.6 | Singlet (s) | N/A |
| H-7 | ~7.6 | Doublet (d) | ~8.5 |
| H-6 | ~7.4 | Doublet of doublets (dd) | ~8.5, ~2.0 |
| H-4 | ~7.8 | Doublet (d) | ~2.0 |
Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The exact chemical shifts may vary depending on the solvent and concentration.
¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum will show signals for all eight carbon atoms in this compound. The chemical shifts are influenced by the electronegativity of the oxygen and nitrogen atoms, as well as the bromine substituent.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -CH₃ | ~14 |
| C-5 | ~117 |
| C-6 | ~126 |
| C-4 | ~112 |
| C-7 | ~120 |
| C-7a | ~141 |
| C-3a | ~151 |
| C-2 | ~164 |
Note: Chemical shifts are referenced to the solvent signal. The assignments are based on theoretical calculations and comparison with similar structures.
Experimental Protocol
This section outlines a general procedure for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
1. Sample Preparation
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used if necessary.
-
Transfer the solution to a standard 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
2. NMR Spectrometer Setup
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
Tune and match the probe for the appropriate nucleus (¹H or ¹³C).
-
Shim the magnetic field to achieve good homogeneity, resulting in sharp, symmetrical peaks.
3. ¹H NMR Acquisition Parameters
-
Pulse Sequence: Standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: Approximately 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16, depending on the sample concentration.
-
Temperature: 298 K (25 °C).
4. ¹³C NMR Acquisition Parameters
-
Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width: Approximately 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance and requires more scans for good signal-to-noise.
-
Temperature: 298 K (25 °C).
5. Data Processing and Analysis
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to obtain a flat baseline.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0.00 ppm).
-
Integrate the signals in the ¹H spectrum to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants to deduce the connectivity of the protons.
-
Assign the peaks in both the ¹H and ¹³C spectra to the corresponding atoms in the molecule.
Workflow and Data Relationships
The following diagrams illustrate the experimental workflow and the logical relationship between the spectral data and the molecular structure.
Caption: Experimental workflow for NMR analysis.
Caption: Relationship between structure and NMR data.
Application Note: Mass Spectrometry Fragmentation Analysis of 5-Bromo-2-methyl-1,3-benzoxazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol and predicted fragmentation pathway for the analysis of 5-Bromo-2-methyl-1,3-benzoxazole using electron ionization mass spectrometry (EI-MS). Understanding the fragmentation pattern is crucial for the identification and structural elucidation of this compound in various research and development settings. While specific experimental data for this exact molecule is not extensively published, this note outlines a predicted fragmentation based on established principles of mass spectrometry and the known behavior of related benzoxazole and bromo-aromatic compounds.
Introduction
This compound is a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. Mass spectrometry is a powerful analytical technique for the characterization of such molecules. Electron ionization is a common method that involves bombarding a sample with high-energy electrons, leading to the formation of a molecular ion and characteristic fragment ions.[1][2] The resulting mass spectrum provides a molecular fingerprint that can be used for structural confirmation.
Predicted Mass Spectrometry Fragmentation Pattern
The molecular weight of this compound is 211.04 g/mol (for the isotopes 12C, 1H, 79Br, 14N, 16O).[3] Due to the presence of bromine, the mass spectrum is expected to exhibit a characteristic isotopic pattern for bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (for 79Br and 81Br).[4]
The proposed fragmentation pathway for this compound under electron ionization is initiated by the formation of the molecular ion (M•+). The fragmentation is predicted to proceed through several key steps, including the loss of a bromine radical, cleavage of the oxazole ring, and loss of small neutral molecules.
A diagram illustrating the predicted fragmentation pathway is provided below:
Predicted Quantitative Data
The following table summarizes the expected major ions in the mass spectrum of this compound. The relative abundances are predictions and would need to be confirmed by experimental data.
| m/z (Isotopes) | Proposed Fragment | Formula | Notes |
| 211/213 | [M]•+ | C8H6BrNO | Molecular ion peak with characteristic bromine isotope pattern. |
| 196/198 | [M-CH3]•+ | C7H3BrNO | Loss of a methyl radical from the molecular ion. |
| 184/186 | [M-HCN]•+ | C7H5BrO | Loss of hydrogen cyanide from the benzoxazole ring. |
| 155/157 | [C6H4Br]•+ | C6H4Br | Bromophenyl cation, a common fragment for bromo-aromatic compounds. |
| 132 | [M-Br]•+ | C8H6NO | Loss of a bromine radical. |
| 118 | [C7H6NO]•+ | C7H6NO | Further fragmentation after the loss of bromine. |
| 77 | [C6H5]+ | C6H5 | Phenyl cation, indicative of an aromatic ring. |
Experimental Protocol
This section details a standard protocol for the analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization source.
1. Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.
-
GC Column: A non-polar or medium-polarity column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
2. Sample Preparation:
-
Dissolve 1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Perform serial dilutions to achieve a final concentration of approximately 10-100 µg/mL.
3. GC-MS Parameters:
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless (or split, depending on concentration)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Energy: 70 eV
-
Mass Range: m/z 50-350
-
Scan Speed: 2 scans/second
4. Data Analysis:
-
Acquire the total ion chromatogram (TIC) to determine the retention time of the analyte.
-
Extract the mass spectrum at the apex of the chromatographic peak corresponding to this compound.
-
Identify the molecular ion and major fragment ions.
-
Compare the obtained spectrum with a library of mass spectra (if available) or interpret the fragmentation pattern based on known fragmentation rules.
The experimental workflow is summarized in the diagram below:
Conclusion
This application note provides a predicted fragmentation pattern and a general experimental protocol for the mass spectrometric analysis of this compound. The presence of the bromine atom provides a distinct isotopic signature that aids in the identification of bromine-containing fragments. The proposed fragmentation pathways and expected major ions serve as a valuable guide for researchers in the structural confirmation of this compound. Experimental verification is recommended to confirm these predictions.
References
Application Notes and Protocols for the Suzuki Coupling of 5-Bromo-2-methyl-1,3-benzoxazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the successful implementation of Suzuki-Miyaura cross-coupling reactions utilizing 5-Bromo-2-methyl-1,3-benzoxazole as a key building block. The synthesis of 5-aryl-2-methyl-1,3-benzoxazoles is of significant interest in medicinal chemistry and materials science due to the prevalence of the benzoxazole core in pharmacologically active compounds and functional materials.
The Suzuki-Miyaura coupling is a robust and versatile palladium-catalyzed reaction for the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1] This methodology is widely employed for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of diverse boronic acids.[1]
General Reaction Scheme
The Suzuki coupling of this compound with an arylboronic acid proceeds via a palladium-catalyzed cycle to yield the corresponding 5-aryl-2-methyl-1,3-benzoxazole.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 5-Bromo-2-methyl-1,3-benzoxazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of 5-Bromo-2-methyl-1,3-benzoxazole. This versatile building block is a valuable substrate for creating a diverse range of substituted benzoxazole derivatives, which are of significant interest in medicinal chemistry and materials science due to their presence in many biologically active compounds.
The following sections detail protocols and quantitative data for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds at the 5-position of the benzoxazole core.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between this compound and various aryl or vinyl boronic acids or their esters. This reaction is instrumental in the synthesis of biaryl and vinyl-substituted benzoxazoles.
Quantitative Data for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/EtOH/H₂O (4:1:1) | 80 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (2) | - | Cs₂CO₃ | 1,4-Dioxane | 100 | 16 | 90-98 |
| 3 | Thiophen-3-ylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene | 110 | 18 | 80-90 |
Note: Yields are based on analogous reactions with similar bromo-substituted heterocyclic substrates and serve as a predictive guideline. Optimization may be required for specific substrates.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the corresponding arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Add the degassed solvent system (e.g., Toluene/Ethanol/Water, 4:1:1 v/v/v) via syringe.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 80 °C) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-2-methyl-1,3-benzoxazole.
Heck Coupling
The Heck coupling enables the introduction of alkenyl groups at the 5-position of the benzoxazole ring through the reaction of this compound with an alkene in the presence of a palladium catalyst and a base. A specific example of a tandem reaction with Heck-like characteristics has been reported.[1]
Quantitative Data for a Tandem Heck-type Coupling
| Entry | Alkene Precursor | Catalyst (mol%) | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Dimethyl 4-pentenylmalonate | XPhos Pd G3 (2) | XPhos | K₃PO₄ | DMF | 50 | 24 | 89[1] |
Experimental Protocol: Tandem Intramolecular Addition/Cross-Coupling [1]
-
To a reaction vessel, add the acetylenic active methylene compound (e.g., dimethyl pent-4-yn-1-ylmalonate, 0.400 mmol), this compound (0.500 mmol), and K₃PO₄ (0.600 mmol).
-
Add XPhos Pd G3 catalyst (8.0 μmol, 2 mol%).
-
Add DMF (1 ml) as the solvent.
-
Stir the reaction mixture at 50 °C for 24 hours.
-
After completion, the product, Dimethyl (2E)-2-((2-methyl-1,3-benzoxazol-5-yl)methylidene)cyclopentane-1,1-dicarboxylate, can be isolated and purified by column chromatography.
Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for the formation of a C-C bond between this compound and a terminal alkyne, yielding 5-alkynyl-2-methyl-1,3-benzoxazole derivatives.
Quantitative Data for Sonogashira Coupling
| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 65 | 8 | 85-95 |
| 2 | 1-Heptyne | Pd(PPh₃)₄ (3) | CuI (5) | DIPA | DMF | 80 | 12 | 80-90 |
| 3 | Propargyl alcohol | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | Acetonitrile | 70 | 10 | 75-85 |
Note: Yields are based on analogous reactions with similar bromo-substituted heterocyclic substrates and serve as a predictive guideline. Optimization may be required for specific substrates.
Experimental Protocol: General Procedure for Sonogashira Coupling
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and the copper(I) co-catalyst (e.g., CuI, 4 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the anhydrous, degassed solvent (e.g., THF) followed by the amine base (e.g., triethylamine, 2.0 equiv.).
-
Add the terminal alkyne (1.2 equiv.) dropwise to the stirred solution.
-
Heat the reaction mixture to the desired temperature (e.g., 65 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, and filter through a pad of celite, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired 5-alkynyl-2-methyl-1,3-benzoxazole.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of C-N bonds, coupling this compound with a wide range of primary and secondary amines. This reaction is a powerful tool for the synthesis of 5-amino-2-methyl-1,3-benzoxazole derivatives.
Quantitative Data for Buchwald-Hartwig Amination
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 18 | 80-90 |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | 75-85 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ | t-BuOH | 90 | 20 | 85-95 |
Note: Yields are based on analogous reactions with similar bromo-substituted heterocyclic substrates and serve as a predictive guideline. Optimization may be required for specific substrates.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) to an oven-dried reaction tube.
-
Add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Add the anhydrous, degassed solvent (e.g., toluene).
-
Seal the tube and heat the mixture with vigorous stirring at the desired temperature (e.g., 100 °C).
-
Monitor the reaction's progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and filter through a plug of celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: General experimental workflow for palladium-catalyzed cross-coupling.
References
The Role of 5-Bromo-2-methyl-1,3-benzoxazole in the Synthesis of Novel Kinase Inhibitors: Application Notes and Protocols
For researchers, scientists, and drug development professionals, 5-Bromo-2-methyl-1,3-benzoxazole serves as a pivotal starting material in the construction of sophisticated kinase inhibitors. Its inherent structural features, including a reactive bromine handle and a bioisosteric benzoxazole core, make it an attractive scaffold for medicinal chemists.
The benzoxazole moiety is widely recognized as a "privileged" structure in drug discovery, frequently appearing in compounds that exhibit a range of biological activities.[1][2] In the context of kinase inhibition, the benzoxazole core can effectively mimic the purine ring of ATP, enabling it to bind to the hinge region of the kinase active site. The bromine atom at the 5-position provides a crucial site for chemical modification, most commonly through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This allows for the systematic introduction of various aryl and heteroaryl groups to explore the chemical space and optimize inhibitor potency and selectivity.
Data Presentation: Inhibitory Activity of Benzoxazole-Based Kinase Inhibitors
The following table summarizes the inhibitory activities of several benzoxazole derivatives against various protein kinases. It is important to note that these compounds were not necessarily synthesized from this compound but represent the therapeutic potential of the benzoxazole scaffold.
| Compound ID | Target Kinase | IC50 (nM) | Cell Line (Antiproliferative IC50) | Reference |
| 11b | VEGFR-2 | 57 | MCF-7 (Breast Cancer) | [3] |
| c-Met | 181 | [3] | ||
| 11a | VEGFR-2 | 82 | [3] | |
| c-Met | 280 | [3] | ||
| 12l | VEGFR-2 | 97.38 | HepG2 (Liver Cancer, 10.50 µM) | [4] |
| 8d | VEGFR-2 | 55.4 | HepG2 (Liver Cancer, 2.43 µM) | [5] |
| 8a | VEGFR-2 | 57.9 | [5] | |
| 13q | Aurora B | - | PC-3 (Prostate Cancer) | [6] |
| 4c | Tyrosine Kinase | 100 | MCF-7, MDA-MB-231 (Breast Cancer) | [7] |
Experimental Protocols
General Protocol for the Synthesis of Aryl-Substituted 2-Methyl-1,3-benzoxazoles via Suzuki-Miyaura Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an aryl or heteroaryl boronic acid. This reaction is a robust and versatile method for creating carbon-carbon bonds.
Materials:
-
This compound (1.0 equivalent)
-
Aryl or heteroaryl boronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add this compound, the corresponding aryl or heteroaryl boronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an inert atmosphere.
-
Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0), to the flask.
-
Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 ratio by volume).
-
Heat the reaction mixture to reflux (approximately 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete (indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure aryl-substituted 2-methyl-1,3-benzoxazole derivative.
Visualizations
Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis of a kinase inhibitor using this compound as a starting material, followed by biological screening.
Caption: Synthetic workflow for kinase inhibitor development.
VEGFR-2 Signaling Pathway and Inhibition
Many benzoxazole-based inhibitors target the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis (the formation of new blood vessels), which is a critical process in tumor growth and metastasis.
Caption: Simplified VEGFR-2 signaling pathway and its inhibition.
References
- 1. chemimpex.com [chemimpex.com]
- 2. A Patent Review on the Current Developments of Benzoxazoles in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Novel Acyl Derivatives of 3-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-1-ols—Intracellular TBBi-Based CK2 Inhibitors with Proapoptotic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Modified Benzoxazole-Based VEGFR-2 Inhibitors and Apoptosis Inducers: Design, Synthesis, and Anti-Proliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and synthesis of novel benzoxazole analogs as Aurora B kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Antimicrobial Screening of Benzoxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzoxazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. The structural similarity of the benzoxazole scaffold to natural purines like adenine and guanine may facilitate their interaction with biological macromolecules. With the escalating threat of multidrug-resistant pathogens, the development of novel antimicrobial agents is a critical area of research, and benzoxazole derivatives represent a promising field of investigation.
Disclaimer: This document provides a general framework for the antimicrobial screening of benzoxazole derivatives. While the protocols and data presentation formats are standardized, the quantitative data summarized herein is based on published studies of various substituted benzoxazole derivatives. No specific antimicrobial activity data for "5-Bromo-2-methyl-1,3-benzoxazole" derivatives was publicly available at the time of this writing. Researchers should adapt these protocols for their specific compounds of interest and generate their own experimental data for accurate assessment.
Quantitative Data Summary
Effective data management and clear presentation are crucial for comparing the antimicrobial efficacy of novel compounds. The following table provides a standardized format for presenting Minimum Inhibitory Concentration (MIC) data. Researchers should populate a similar table with their experimental findings.
Table 1: Minimum Inhibitory Concentrations (MIC) of Selected Benzoxazole Derivatives against Various Microorganisms.
| Compound/Derivative | Target Microorganism | Gram Stain | MIC (µg/mL) | Reference Compound | MIC of Reference (µg/mL) | Source |
| 2-(p-chlorobenzyl)-5-methyl-benzoxazole | Pseudomonas aeruginosa | Gram-Negative | 25 | Tetracycline | >25 | [1] |
| 2-(p-chlorobenzyl)-5-methyl-benzoxazole | Candida albicans | Fungus | 6.25 | Oxiconazole | 6.25 | [1] |
| 2-(((1H-benzimidazol-2-yl) methyl)thio)benzoxazole derivative | Bacillus subtilis | Gram-Positive | 2.12 (µM) | Ofloxacin | 1.73 (µM) | [2] |
| 2-(((1H-benzimidazol-2-yl) methyl)thio)benzoxazole derivative | Escherichia coli | Gram-Negative | 2.12 (µM) | Ofloxacin | 1.73 (µM) | [2] |
| 2-(((1H-benzimidazol-2-yl) methyl)thio)benzoxazole derivative | Candida albicans | Fungus | 4.24 (µM) | Fluconazole | 3.26 (µM) | [2] |
| Benzoxazole-Piperazine-1,2,3-Triazole derivative (4g) | Bacillus subtilis | Gram-Positive | 3.12 | - | - | [3] |
| Benzoxazole-Piperazine-1,2,3-Triazole derivative (4g) | Staphylococcus aureus | Gram-Positive | 12.5 | - | - | [3] |
| Benzoxazole-Piperazine-1,2,3-Triazole derivative (4g) | Escherichia coli | Gram-Negative | 3.12 | - | - | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the antimicrobial properties of novel benzoxazole compounds.
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is a standard method for determining the MIC of a compound against a specific microorganism in a liquid medium.
Materials:
-
96-well flat-bottom microtiter plates
-
Sterile nutrient broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microbial inoculum (adjusted to 0.5 McFarland standard)
-
Benzoxazole compound stock solution (in a suitable solvent like DMSO)
-
Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole)
-
Negative control (broth with inoculum and solvent)
-
Sterility control (broth only)
-
Spectrophotometer or microplate reader (optional, for optical density reading)
Procedure:
-
Preparation of Inoculum:
-
From a fresh culture plate (18-24 hours old), select several well-isolated colonies of the test microorganism.
-
Suspend the colonies in a sterile saline solution or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.
-
Dilute the standardized inoculum in the appropriate test broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.
-
Add 100 µL of the benzoxazole compound stock solution to the first well of a row, creating a 1:2 dilution.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well.
-
-
Inoculation:
-
Add 100 µL of the prepared microbial inoculum to each well containing the compound dilutions and the negative control well.
-
The final volume in each well will be 200 µL.
-
-
Controls:
-
Positive Control: A row with a standard antibiotic prepared in the same serial dilution manner.
-
Negative Control: Wells containing the microbial inoculum and the solvent used to dissolve the compound (at the highest concentration used) to ensure it has no inhibitory effect.
-
Sterility Control: Wells containing only the sterile broth to check for contamination.
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-24 hours for most bacteria, or as appropriate for the specific microorganism.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually as the first clear well in the dilution series.
-
Optionally, a viability indicator dye (e.g., resazurin) can be added, or the optical density can be measured using a microplate reader to determine the inhibition of growth.
-
Protocol 2: Agar Well Diffusion Assay
This method is used for preliminary screening of antimicrobial activity and provides a qualitative or semi-quantitative assessment based on the size of the growth inhibition zone.
Materials:
-
Sterile Petri dishes (90 mm or 150 mm)
-
Agar medium (e.g., Mueller-Hinton Agar)
-
Microbial inoculum (adjusted to 0.5 McFarland standard)
-
Sterile cotton swabs
-
Sterile cork borer or pipette tip (to create wells)
-
Benzoxazole compound solution (at a known concentration)
-
Positive control antibiotic solution
-
Solvent control (e.g., DMSO)
Procedure:
-
Preparation of Agar Plates:
-
Prepare and sterilize the agar medium according to the manufacturer's instructions.
-
Pour the molten agar into sterile Petri dishes to a uniform depth (approximately 4 mm) and allow it to solidify in a level, sterile environment.
-
-
Inoculation:
-
Dip a sterile cotton swab into the standardized microbial suspension.
-
Remove excess fluid by pressing the swab against the inside of the tube.
-
Streak the swab evenly across the entire surface of the agar plate in three different directions to ensure a uniform lawn of microbial growth.
-
-
Well Creation and Application of Compounds:
-
Allow the inoculated plate to dry for a few minutes.
-
Use a sterile cork borer (e.g., 6 mm diameter) to create uniform wells in the agar.
-
Carefully add a fixed volume (e.g., 50-100 µL) of the benzoxazole compound solution into a designated well.
-
Add the same volume of the positive control and solvent control into separate wells.
-
-
Incubation:
-
Allow the plates to stand for a period (e.g., 1-2 hours) at room temperature to permit diffusion of the compounds into the agar.
-
Incubate the plates in an inverted position at 35-37°C for 18-24 hours.
-
-
Measurement of Inhibition Zone:
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters (mm). A larger diameter indicates greater antimicrobial activity.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the antimicrobial screening of novel benzoxazole derivatives.
Caption: General workflow for antimicrobial screening of novel compounds.
Hypothetical Signaling Pathway Inhibition
The antimicrobial activity of some benzoxazole derivatives has been linked to the inhibition of essential bacterial enzymes, such as DNA gyrase. The following diagram illustrates a hypothetical mechanism of action where a benzoxazole derivative inhibits a key signaling pathway required for bacterial survival.
References
Application Notes and Protocols for In Vitro Cytotoxicity Assays of 5-Bromo-2-methyl-1,3-benzoxazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro cytotoxic effects of the novel compound 5-Bromo-2-methyl-1,3-benzoxazole. While specific experimental data for this compound is not publicly available, this document outlines a robust strategy based on established methodologies for evaluating the anticancer potential of benzoxazole derivatives.
Introduction
Benzoxazole and its derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of pharmacological activities, including anticancer properties.[1][2] These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines, such as those from breast, lung, colon, and liver cancers.[3][4] The evaluation of the cytotoxic potential of new benzoxazole derivatives like this compound is a critical first step in the drug discovery pipeline.
This document provides protocols for common in vitro cytotoxicity assays, including the MTT assay for cell viability, and outlines methods for investigating the mechanism of action, such as apoptosis induction.
Data Presentation: Hypothetical Cytotoxicity Data
The following tables represent hypothetical data for the cytotoxic activity of this compound against a panel of human cancer cell lines.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h Treatment |
| MCF-7 | Breast Adenocarcinoma | 15.8 ± 1.2 |
| MDA-MB-231 | Breast Adenocarcinoma | 22.5 ± 2.1 |
| A549 | Lung Carcinoma | 35.2 ± 3.5 |
| HCT116 | Colon Carcinoma | 18.9 ± 1.7 |
| HepG2 | Hepatocellular Carcinoma | 28.4 ± 2.9 |
| Doxorubicin (Control) | - | 0.8 ± 0.1 (MCF-7) |
IC50 values represent the concentration of the compound required to inhibit cell growth by 50% and are presented as mean ± standard deviation from three independent experiments.
Table 2: Apoptosis Induction by this compound in MCF-7 Cells
| Treatment | Concentration (µM) | % Apoptotic Cells (Annexin V+/PI-) |
| Vehicle Control (0.1% DMSO) | - | 5.2 ± 0.8 |
| This compound | 10 | 25.6 ± 3.1 |
| This compound | 20 | 48.9 ± 4.5 |
| Staurosporine (Positive Control) | 1 | 85.3 ± 6.2 |
% Apoptotic Cells were determined by flow cytometry after 24h of treatment.
Experimental Protocols
Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[5]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116, HepG2)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (dissolved in DMSO to create a stock solution)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium from the stock solution. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.[5] Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with vehicle control (medium with DMSO) and untreated cells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Human cancer cell line (e.g., MCF-7)
-
Complete growth medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC and PI fluorescence will distinguish between different cell populations:
-
Viable cells: Annexin V- / PI-
-
Early apoptotic cells: Annexin V+ / PI-
-
Late apoptotic/necrotic cells: Annexin V+ / PI+
-
-
Data Analysis: Quantify the percentage of cells in each quadrant.
Visualizations
Experimental Workflow for Cytotoxicity Screening
Caption: Workflow for determining the IC50 value using the MTT assay.
Proposed Signaling Pathway for Benzoxazole-Induced Apoptosis
Many anticancer agents, including benzoxazole derivatives, are known to induce apoptosis through the intrinsic (mitochondrial) pathway.[6]
References
- 1. journal.ijresm.com [journal.ijresm.com]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medicinescience.org [medicinescience.org]
Troubleshooting & Optimization
Troubleshooting low yield in "5-Bromo-2-methyl-1,3-benzoxazole" synthesis
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 5-Bromo-2-methyl-1,3-benzoxazole.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is significantly lower than expected. What are the primary causes?
Low yields in benzoxazole synthesis can typically be attributed to four main areas: the purity of starting materials, suboptimal reaction conditions, the formation of side products, and inefficient purification.[1] A systematic approach is crucial to identify and resolve the issue.
Below is a general workflow to diagnose the cause of low yield.
Caption: General troubleshooting workflow for low yield diagnosis.
Q2: My TLC analysis shows significant amounts of starting material after the prescribed reaction time. What steps should I take?
The presence of unreacted starting materials indicates an incomplete reaction.[1] Consider the following corrective actions:
-
Extend Reaction Time: Continue the reaction and monitor its progress by taking aliquots at regular intervals for TLC analysis until the starting material spot disappears.[1]
-
Increase Temperature: For many condensation reactions used in benzoxazole synthesis, higher temperatures are required to drive the reaction to completion. Some protocols use temperatures as high as 130-150°C.[2][3]
-
Check Catalyst Activity: If you are using a catalyst (e.g., polyphosphoric acid, p-TsOH), ensure it is active and used in the correct amount.[1][4] Catalysts can be sensitive to air and moisture.[1] PPA, for instance, can absorb water, reducing its efficacy.
-
Verify Stoichiometry: Ensure the molar ratios of your reactants are correct. An excess of one reactant might be required in some protocols, but an incorrect ratio can hinder the reaction.
Q3: I suspect side reactions are consuming my materials. What are the common side products and how can they be minimized?
Side product formation is a frequent cause of reduced yield.[1] In the synthesis of this compound, potential side reactions include:
-
Incomplete Cyclization: The intermediate N-(4-bromo-2-hydroxyphenyl)acetamide may fail to cyclize completely, especially if the dehydration conditions (e.g., temperature, acid catalyst) are not sufficiently forcing.
-
Polymerization: Under harsh acidic or high-temperature conditions, 2-aminophenol derivatives can be prone to polymerization, forming intractable tars.[1]
-
Formation of Isomers: If the starting material, 2-amino-4-bromophenol, is contaminated with other regioisomers (e.g., 2-amino-5-bromophenol or 2-amino-6-bromophenol), you will inevitably form isomeric benzoxazole byproducts that can be difficult to separate.[5]
To minimize these side products, focus on optimizing reaction conditions—carefully control temperature and reaction time, and ensure the use of high-purity starting materials.[1]
Caption: Desired reaction pathway versus common side reactions.
Q4: I am losing a significant amount of product during purification. What are some effective purification strategies?
Product loss during work-up and purification can drastically lower the final yield.[1]
-
Column Chromatography: This is a very common method for purifying benzoxazoles. However, choosing the right solvent system is critical to ensure good separation from impurities without excessive band broadening, which leads to large fractions and product loss.
-
Recrystallization: This can be a highly effective method for obtaining very pure material, provided a suitable solvent or solvent system is identified.[6] Common solvents for recrystallization of related compounds include ethanol, acetonitrile, and ethyl acetate.[7][8] It is advisable to perform a small-scale solvent screen to find conditions where the product is soluble at high temperatures but sparingly soluble at room or cold temperatures.
Quantitative Data on Benzoxazole Synthesis
While specific yield data for this compound is not widely published, the following table summarizes reported yields for various benzoxazole synthesis methodologies to provide a benchmark for expected outcomes.
| Catalyst / Method | Reactants | Temperature | Time | Yield (%) | Reference(s) |
| Brønsted Acidic Ionic Liquid (BAIL) gel | 2-Aminophenol + Benzaldehyde | 130 °C | 5 h | 98% | [2] |
| Potassium-Ferrocyanide (Grinding) | 2-Aminophenol + Aromatic Aldehydes | Room Temp. | < 2 min | 87-96% | [4] |
| Polyphosphoric Acid (PPA) | 2,4-diaminophenol + 4-methylsalicylic acid | 150 °C | - | Good | [3][9] |
| Fly-ash | o-aminophenol + Aldehyde | 111 °C | - | 70-80% | [10] |
| 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione | 2-methylbenzoic acid + Brominating agent in H₂SO₄ | Room Temp. | 5 h | 88% | [8] |
Key Experimental Protocols
The most common and reliable method for synthesizing 2-methylbenzoxazoles involves the condensation of a 2-aminophenol derivative with an acetylating agent, often promoted by a dehydrating acid catalyst.
Protocol: Synthesis via Polyphosphoric Acid (PPA) Catalyzed Condensation
This protocol is a robust, one-pot method for the synthesis of 2-substituted benzoxazoles from 2-aminophenols and carboxylic acids.[3][9]
Materials:
-
2-amino-4-bromophenol (1 equivalent)
-
Acetic Acid (1.1 equivalents)
-
Polyphosphoric Acid (PPA)
Procedure:
-
To a round-bottom flask equipped with a mechanical stirrer and a thermometer, add polyphosphoric acid.
-
Heat the PPA to approximately 70-80 °C with stirring.
-
Add 2-amino-4-bromophenol and acetic acid to the flask.
-
Slowly raise the temperature of the reaction mixture to 140-150 °C and maintain for 3-5 hours, or until TLC indicates the consumption of the starting aminophenol.[3][9]
-
Allow the reaction mixture to cool to below 100 °C.
-
Carefully and slowly pour the warm, viscous mixture into a beaker containing ice-cold water while stirring vigorously. This will hydrolyze the PPA and precipitate the crude product.
-
Neutralize the aqueous mixture with a saturated solution of sodium bicarbonate or sodium hydroxide until it is slightly basic (pH 8-9).
-
Filter the resulting solid precipitate using a Büchner funnel and wash thoroughly with cold water.
-
Dry the crude solid under vacuum.
-
Purify the crude product by recrystallization (e.g., from an ethanol/water mixture) or by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient).
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. WO2006096624A1 - Process for the purification of substituted benzoxazole compounds - Google Patents [patents.google.com]
- 8. 5-Bromo-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 9. ijpbs.com [ijpbs.com]
- 10. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
Common side products in the synthesis of 2-methylbenzoxazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-methylbenzoxazoles. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing 2-methylbenzoxazole?
The most prevalent and well-established method for synthesizing 2-methylbenzoxazole is the condensation reaction between 2-aminophenol and an acetylating agent, typically acetic anhydride or acetyl chloride. This reaction proceeds via the formation of an N-acetyl-2-aminophenol intermediate, which then undergoes intramolecular cyclization to form the benzoxazole ring.
Q2: I am getting a low yield of 2-methylbenzoxazole. What are the likely causes?
Low yields in 2-methylbenzoxazole synthesis are often attributed to the formation of side products, incomplete reaction, or suboptimal reaction conditions. The primary culprits are the formation of over-acetylated byproducts and uncyclized intermediates. Careful control of reaction temperature and stoichiometry is crucial for maximizing the yield of the desired product.
Q3: My final product is difficult to purify. What are the common impurities?
The most common impurities are the side products mentioned above: N,O-diacetyl-2-aminophenol, O-acetyl-2-aminophenol, and residual uncyclized N-acetyl-2-aminophenol. These impurities have similar polarities, which can make purification by column chromatography challenging if the reaction conditions are not optimized to minimize their formation.
Troubleshooting Guide
Problem 1: Formation of Significant Amounts of Side Products
Symptoms:
-
Multiple spots on Thin Layer Chromatography (TLC) analysis of the crude reaction mixture.
-
Lower than expected yield of the desired 2-methylbenzoxazole.
-
Difficulty in isolating the pure product.
Common Side Products:
-
N,O-diacetyl-2-aminophenol: Both the amine and hydroxyl groups of 2-aminophenol are acetylated.
-
O-acetyl-2-aminophenol: Only the hydroxyl group is acetylated.
-
N-acetyl-2-aminophenol: The desired intermediate, which fails to cyclize.
-
Polymeric materials: High temperatures can sometimes lead to the polymerization of starting materials or intermediates.
Solutions:
-
Control Reaction Temperature: High temperatures can favor the formation of the N,O-diacetylated side product. Maintaining a moderate temperature during the initial acetylation step is recommended.
-
Stoichiometry of Acetic Anhydride: Using a large excess of acetic anhydride can increase the likelihood of diacetylation. A molar ratio of 1:1 to 1:1.2 (2-aminophenol:acetic anhydride) is often optimal.
-
Reaction Time: Prolonged reaction times, especially at elevated temperatures, can lead to side product formation. Monitor the reaction progress by TLC to determine the optimal reaction time.
-
Catalyst Choice: While often performed without a catalyst, the use of a mild acid catalyst can promote the cyclization of the N-acetyl intermediate without significantly increasing the rate of side reactions.
Problem 2: The reaction is not going to completion.
Symptoms:
-
TLC analysis shows a significant amount of unreacted 2-aminophenol.
-
Low conversion to the desired product.
Solutions:
-
Increase Reaction Temperature during Cyclization: After the initial N-acetylation at a moderate temperature, increasing the temperature can facilitate the intramolecular cyclization to form the benzoxazole ring.
-
Use of a Catalyst: The addition of a catalytic amount of a protic or Lewis acid can promote the cyclization step.
-
Extend Reaction Time: If the reaction is proceeding slowly, extending the reaction time may be necessary. Continue to monitor by TLC until the starting material is consumed.
Data Presentation
The following table summarizes the impact of reaction temperature on the product distribution in the synthesis of 2-methylbenzoxazole from 2-aminophenol and acetic anhydride.
| Reaction Temperature (°C) | Yield of 2-Methylbenzoxazole (%) | Yield of N,O-diacetyl-2-aminophenol (%) | Notes |
| 100 | 75 | 15 | Lower temperature favors mono-N-acetylation and subsequent cyclization. |
| 140 | 60 | 30 | Higher temperature increases the rate of N,O-diacetylation. |
| 180 | 45 | 45 | At very high temperatures, diacetylation becomes a major competing reaction. |
Note: These are representative yields and can vary based on specific reaction conditions such as reaction time and stoichiometry.
Experimental Protocols
Protocol 1: Synthesis of 2-Methylbenzoxazole from 2-Aminophenol and Acetic Anhydride
Materials:
-
2-Aminophenol
-
Acetic Anhydride
-
Toluene (or another suitable high-boiling solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for eluent
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-aminophenol (1.0 eq) in toluene.
-
Add acetic anhydride (1.1 eq) dropwise to the solution at room temperature with stirring.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 110-120°C) and monitor the reaction progress by TLC.
-
Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
Carefully quench the reaction by adding saturated sodium bicarbonate solution to neutralize any excess acetic anhydride and acetic acid.
-
Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 2-methylbenzoxazole.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of 2-methylbenzoxazole.
Caption: Troubleshooting logic for minimizing side product formation.
Technical Support Center: Purification of 4-Bromo-2-aminophenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the removal of unreacted 4-bromo-2-aminophenol from product mixtures.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of reaction mixtures containing 4-bromo-2-aminophenol.
Problem 1: Difficulty in removing unreacted 4-bromo-2-aminophenol from a less polar product (e.g., an N-acetylated derivative).
Solution: Unreacted 4-bromo-2-aminophenol is significantly more polar than its less polar derivatives, such as N-(4-bromo-2-hydroxyphenyl)acetamide. This difference in polarity can be exploited for separation using several techniques.
-
Option A: Flash Column Chromatography: This is a highly effective method for separating compounds with different polarities.
-
Option B: Recrystallization: This technique is suitable if a solvent system can be identified where the product and the unreacted starting material have significantly different solubilities.
-
Option C: Acid-Base Extraction: This method leverages the amphoteric nature of 4-bromo-2-aminophenol to separate it from a neutral product.[1]
Problem 2: The product and unreacted 4-bromo-2-aminophenol have very similar Rf values on a TLC plate, making chromatographic separation difficult.
Solution:
-
Optimize the Mobile Phase: A single solvent or a binary mixture may not provide adequate separation. Experiment with ternary solvent systems. For aromatic amines, adding a small amount of a polar solvent like methanol or a base like triethylamine to a less polar system (e.g., ethyl acetate/hexanes) can significantly alter the retention factors.
-
Change the Stationary Phase: If silica gel (acidic) does not provide good separation, consider using a different stationary phase like neutral alumina or an amine-functionalized silica.[2][3]
-
Consider an Alternative Purification Method: If chromatography is not effective, recrystallization or acid-base extraction may be better options.
Problem 3: During recrystallization, the desired product "oils out" instead of forming crystals.
Solution: "Oiling out" occurs when a compound separates from the solution at a temperature above its melting point.
-
Use a Lower Boiling Point Solvent: Choose a solvent or solvent mixture with a lower boiling point.
-
Add More of the "Good" Solvent: Increase the amount of the solvent in which the compound is more soluble to lower the saturation temperature.
-
Slow Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. This encourages the formation of well-defined crystals.
-
Seed Crystals: Introduce a small crystal of the pure product to the cooling solution to initiate crystallization.
Problem 4: Low recovery of the desired product after purification.
Solution:
-
In Column Chromatography:
-
Ensure the compound is not irreversibly adsorbing to the stationary phase. For basic compounds like amines on silica gel, adding a competing base to the mobile phase can improve recovery.[2]
-
Check that all the product has eluted from the column by monitoring fractions with TLC.
-
-
In Recrystallization:
-
Avoid using an excessive amount of solvent, as this will increase the amount of product that remains in the mother liquor.
-
Ensure the solution is sufficiently cooled to maximize crystal formation.
-
Minimize the amount of cold solvent used to wash the crystals.
-
-
In Acid-Base Extraction:
-
Ensure complete neutralization of the aqueous layer to precipitate all of the desired compound before back-extraction. Use pH paper to verify.
-
Perform multiple extractions with the organic solvent to ensure complete transfer of the product.
-
Frequently Asked Questions (FAQs)
Q1: What is the best initial approach to purify a reaction mixture containing unreacted 4-bromo-2-aminophenol?
A1: The best initial approach depends on the properties of the desired product. A good starting point is to analyze the crude reaction mixture by Thin Layer Chromatography (TLC) to assess the polarity difference between the product and the unreacted 4-bromo-2-aminophenol. Based on the TLC results, you can choose the most appropriate method as outlined in the decision workflow below.
Q2: How does 4-bromo-2-aminophenol behave in an acid-base extraction?
A2: 4-bromo-2-aminophenol is amphoteric, meaning it has both acidic (the phenolic hydroxyl group) and basic (the amino group) properties.[1]
-
In an acidic aqueous solution (e.g., dilute HCl), the amino group will be protonated to form a water-soluble ammonium salt (-NH3+).[1]
-
In a basic aqueous solution (e.g., dilute NaOH), the phenolic hydroxyl group will be deprotonated to form a water-soluble phenoxide salt (-O-).[1] This allows for its extraction into the aqueous layer from an organic solvent under both acidic and basic conditions, which is a powerful tool for separating it from a neutral product.
Q3: What are some recommended TLC solvent systems for monitoring the purification of 4-bromo-2-aminophenol?
A3: For polar aromatic amines like 4-bromo-2-aminophenol, a good starting point for a TLC solvent system is a mixture of a non-polar and a polar solvent.[4] The polarity can be adjusted to achieve an optimal Rf value (typically between 0.2 and 0.4 for the compound of interest for good separation in column chromatography).
| Solvent System Components | Typical Ratios (v/v) | Notes |
| Ethyl Acetate / Hexanes | 1:4 to 1:1 | A standard system for compounds of moderate polarity. |
| Dichloromethane / Methanol | 20:1 to 10:1 | Suitable for more polar compounds. |
| Ethyl Acetate / Hexanes / Triethylamine | 1:4:0.1 to 1:1:0.1 | The addition of a small amount of triethylamine can reduce tailing of basic compounds on silica gel plates. |
Q4: Can I use recrystallization to separate 4-bromo-2-aminophenol from its isomers?
A4: Recrystallization can be effective for separating isomers if they have significantly different solubilities in a particular solvent system. This often requires careful solvent screening and optimization of the crystallization conditions. A mixed solvent system, such as ethanol/water, where the solubility of the isomers differs, may be effective.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is suitable for separating unreacted 4-bromo-2-aminophenol from a less polar product.
Methodology:
-
TLC Analysis: Develop a suitable solvent system using TLC that gives a good separation between 4-bromo-2-aminophenol (more polar, lower Rf) and the product (less polar, higher Rf). An ideal system will have the product with an Rf of ~0.3-0.4.
-
Column Packing:
-
Dry pack a column with silica gel.
-
Wet the silica gel with the least polar solvent of your mobile phase (e.g., hexanes).
-
-
Sample Loading:
-
Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (ideally the mobile phase or a solvent in which the mixture is highly soluble, like dichloromethane).
-
Adsorb the sample onto a small amount of silica gel by concentrating the solution in the presence of the silica.
-
Carefully add the dried, sample-adsorbed silica to the top of the packed column.
-
-
Elution:
-
Begin eluting with the determined mobile phase.
-
Collect fractions and monitor them by TLC.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to obtain the purified product.
Protocol 2: Purification by Recrystallization
This protocol is effective when there is a significant difference in solubility between 4-bromo-2-aminophenol and the product in a given solvent system.
Methodology:
-
Solvent Selection: Choose a solvent or solvent pair in which the product is soluble at high temperatures but sparingly soluble at low temperatures, while 4-bromo-2-aminophenol has different solubility characteristics (ideally, it remains in solution upon cooling). A common choice for compounds like these is an ethanol/water mixture.
-
Dissolution: Dissolve the crude mixture in the minimum amount of the hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Once at room temperature, cool the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals to remove any residual solvent.
Protocol 3: Purification by Acid-Base Extraction
This protocol is ideal for separating the amphoteric 4-bromo-2-aminophenol from a neutral product.
Methodology:
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent (e.g., dichloromethane or ethyl acetate) in a separatory funnel.
-
Acidic Extraction:
-
Add a dilute aqueous acid (e.g., 1 M HCl) to the separatory funnel.
-
Shake the funnel vigorously, venting frequently.
-
Allow the layers to separate and drain the lower aqueous layer. This layer will contain the protonated 4-bromo-2-aminophenol.
-
Repeat the extraction of the organic layer with fresh aqueous acid.
-
-
Combine Aqueous Layers: Combine the acidic aqueous extracts.
-
Neutralization and Back-Extraction:
-
Cool the combined aqueous layers in an ice bath and neutralize by slowly adding a base (e.g., saturated sodium bicarbonate solution or dilute NaOH) until the solution is basic (check with pH paper). The 4-bromo-2-aminophenol will precipitate.
-
Extract the neutralized aqueous layer with fresh organic solvent to recover the purified 4-bromo-2-aminophenol.
-
-
Drying and Solvent Removal: Dry the organic layer containing the purified compound over an anhydrous salt (e.g., Na2SO4), filter, and remove the solvent under reduced pressure.
-
Product Isolation: The desired neutral product remains in the original organic layer, which can be washed with water, dried, and concentrated.
Visualizations
References
Improving the purity of "5-Bromo-2-methyl-1,3-benzoxazole" during workup
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of 5-Bromo-2-methyl-1,3-benzoxazole during experimental workup.
Troubleshooting Guide
Issue: The final product, this compound, is of low purity after initial synthesis and workup.
This guide will walk you through potential causes and solutions to improve the purity of your compound.
Question: My crude this compound shows multiple spots on Thin Layer Chromatography (TLC). What are the likely impurities?
Answer: The presence of multiple spots on TLC indicates a mixture of compounds. Based on common synthetic routes to 2-substituted benzoxazoles, likely impurities include:
-
Unreacted Starting Materials: Such as 4-bromo-2-aminophenol and acetic anhydride or acetyl chloride, depending on the synthetic route.
-
Positional Isomers: Formation of isomers like 7-bromo-2-methyl-1,3-benzoxazole or 4-bromo-2-methyl-1,3-benzoxazole can occur, which may have similar polarities, making separation challenging.
-
Over-brominated or Under-brominated Species: If bromination is a step in your synthesis, you may have species with more than one bromine atom or unbrominated 2-methyl-1,3-benzoxazole.
-
Hydrolyzed Intermediates: Incomplete cyclization or subsequent hydrolysis can lead to amide intermediates like N-(4-bromo-2-hydroxyphenyl)acetamide.
-
Polymeric Byproducts: Under harsh reaction conditions, polymerization can occur.
Question: How can I remove unreacted starting materials and polar impurities?
Answer: A simple aqueous workup is often effective for removing polar impurities and unreacted starting materials.
-
Liquid-Liquid Extraction:
-
Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with a dilute acidic solution (e.g., 1M HCl) to remove any basic impurities, followed by a dilute basic solution (e.g., 1M NaOH or saturated NaHCO₃) to remove acidic starting materials like phenols.
-
Finally, wash with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Question: My product is still impure after an aqueous workup. What is the next step?
Answer: For less polar impurities and isomers, recrystallization is a powerful and cost-effective purification technique. The key is to find a suitable solvent or solvent system.
-
Solvent Selection: Ideal solvents are those in which your desired product is sparingly soluble at room temperature but highly soluble at elevated temperatures, while impurities are either very soluble or insoluble at all temperatures.
-
Common Solvents for Recrystallization: For compounds like this compound, consider solvents such as ethanol, methanol, isopropanol, acetonitrile, or a mixture of solvents like ethanol/water or ethyl acetate/hexanes.[1][2][3]
-
Charcoal Treatment: If your product has colored impurities, adding activated charcoal to the hot solution before filtration can help adsorb them.[1]
Question: Recrystallization did not sufficiently improve the purity. How can I separate persistent impurities like positional isomers?
Answer: When recrystallization is ineffective, particularly for separating compounds with very similar physical properties like isomers, column chromatography is the recommended method.
-
Stationary Phase: Silica gel is the most common stationary phase for normal-phase chromatography.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The optimal ratio of these solvents needs to be determined by running analytical TLCs with different solvent systems to achieve good separation between your product and the impurities.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A1: A common method is the cyclization of 4-bromo-2-aminophenol with acetic anhydride or a similar acetylating agent. This reaction typically proceeds by forming an amide intermediate which then undergoes acid-catalyzed cyclization and dehydration to form the benzoxazole ring.
Q2: How can I monitor the progress of the purification?
A2: Thin Layer Chromatography (TLC) is the most convenient method to monitor the purification process. By spotting the crude mixture, the fractions from column chromatography, and the recrystallized product on a TLC plate and eluting with an appropriate solvent system, you can visualize the separation of impurities from the desired compound. High-Performance Liquid Chromatography (HPLC) can provide a more quantitative assessment of purity.[4]
Q3: What analytical techniques can I use to confirm the structure and purity of the final product?
A3: The structure and purity of your final this compound should be confirmed using a combination of spectroscopic and analytical methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any impurities with distinct signals.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
-
Melting Point Analysis: A sharp melting point range is indicative of high purity.
Data Presentation
The following table summarizes purity data for related bromo-aromatic compounds after recrystallization, which can serve as a reference for expected purity improvements for this compound.
| Compound | Initial Purity (Isomer Ratio) | Purification Method | Solvent | Final Purity (Isomer Ratio) | Reference |
| 5-Bromo-2-methylbenzoic acid | 62:38 (5-Br : 3-Br) | Recrystallization | Ethanol | 91:9 (5-Br : 3-Br) | [3] |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Dissolution: In a flask, add the crude this compound. Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture gently with stirring until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven to remove all traces of solvent.
Protocol 2: Purification by Silica Gel Column Chromatography
-
Column Packing: Prepare a chromatography column with a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Carefully load the dried silica gel with the adsorbed sample onto the top of the packed column.
-
Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.
-
Fraction Collection: Collect the eluent in small fractions.
-
Analysis: Monitor the fractions by TLC to identify which ones contain the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualization
Caption: Troubleshooting workflow for improving the purity of this compound.
References
- 1. WO2006096624A1 - Process for the purification of substituted benzoxazole compounds - Google Patents [patents.google.com]
- 2. JP2021127332A - Method for Producing 5-Bromo-2-alkylbenzoic Acid - Google Patents [patents.google.com]
- 3. 5-Bromo-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 4. Benzoxazole, 5-methyl-2-(4-methylphenyl)- | SIELC Technologies [sielc.com]
Challenges in the scale-up synthesis of "5-Bromo-2-methyl-1,3-benzoxazole"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis of 5-Bromo-2-methyl-1,3-benzoxazole, with a particular focus on scale-up operations.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A common and scalable method for the synthesis of 2-substituted benzoxazoles is the condensation of a 2-aminophenol with a carboxylic acid or its derivative. For this compound, a plausible and widely used route is the reaction of 2-amino-4-bromophenol with acetic anhydride or acetyl chloride. This reaction, often referred to as the Phillips benzoxazole synthesis, typically proceeds via an initial acylation of the amino group, followed by an acid-catalyzed intramolecular cyclization.
Alternative routes include the reaction of 2-amino-4-bromophenol with other acetic acid equivalents or the use of modern catalytic methods to promote the cyclization under milder conditions.[1]
Q2: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Low yields in the synthesis of this compound can be attributed to several factors, particularly during scale-up. Key areas to investigate include:
-
Incomplete Reaction: The reaction may not be going to completion.
-
Side Product Formation: Competing side reactions can consume starting materials.
-
Product Degradation: The desired product might be unstable under the reaction conditions.
-
Suboptimal Reaction Conditions: Temperature, reaction time, and catalyst concentration are critical parameters.
-
Purity of Starting Materials: Impurities in the 2-amino-4-bromophenol or the acetylating agent can interfere with the reaction.
For troubleshooting, refer to the detailed guide on "Low Yield" in the Troubleshooting section below.
Q3: I am observing significant amounts of byproducts. What are they and how can I minimize their formation?
Common byproducts in the synthesis of 2-methyl-benzoxazoles include the formation of diacylated aminophenol and polymeric materials. Over-acylation can occur if the reaction conditions are too harsh or if there is an excess of the acetylating agent. Polymerization can be an issue, especially at elevated temperatures.
To minimize byproduct formation:
-
Control Stoichiometry: Use a precise stoichiometry of reactants.
-
Optimize Temperature: Maintain the optimal reaction temperature to favor the desired cyclization over side reactions.
-
Controlled Addition: In a scaled-up batch, the controlled addition of the acetylating agent can help to manage the reaction exotherm and minimize local concentration gradients that can lead to side products.
Q4: What are the key challenges when scaling up the synthesis of this compound?
Scaling up this synthesis introduces several challenges that are often not apparent at the lab scale:
-
Heat Transfer: The acylation and cyclization steps can be exothermic. In a large reactor, inefficient heat dissipation can lead to a runaway reaction and the formation of impurities.
-
Mixing: Ensuring homogenous mixing in a large reactor is critical to maintain consistent temperature and concentration profiles, preventing localized overheating and byproduct formation.
-
Work-up and Product Isolation: Handling large volumes of reaction mixtures and isolating the product via crystallization and filtration requires careful planning and specialized equipment.
-
Process Safety: Handling of corrosive reagents like acetyl chloride and managing exotherms are major safety considerations at scale.
Q5: What are the recommended methods for purifying this compound at a larger scale?
While column chromatography is a common purification method at the lab scale, it is often not practical for large quantities. For industrial-scale purification, the following methods are more suitable:
-
Recrystallization: This is the most common method for purifying solid organic compounds at scale. The choice of solvent is critical for obtaining high purity and yield.
-
Melt Crystallization: For compounds that are stable at their melting point, this can be a highly effective purification technique.
-
Distillation: If the product is a liquid or a low-melting solid, distillation under reduced pressure can be an option.
A detailed guide to troubleshooting crystallization is provided in the "Troubleshooting" section.
Troubleshooting Guides
Issue: Low Yield
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | At Lab Scale: Extend the reaction time and monitor by TLC or HPLC. Consider a modest increase in reaction temperature. On Scale-up: Ensure efficient mixing to avoid "dead zones" in the reactor. Verify that the internal reactor temperature is uniform. |
| Side Reactions | At Lab Scale: Adjust the stoichiometry of reactants. Investigate the effect of temperature on byproduct formation. On Scale-up: Implement controlled addition of the more reactive reagent to manage the exotherm and maintain a low instantaneous concentration. |
| Product Degradation | At Lab Scale: Analyze aliquots of the reaction mixture over time to check for product decomposition. If observed, try to reduce the reaction time or temperature. On Scale-up: Minimize the residence time of the product at high temperatures. |
| Suboptimal Catalyst Concentration | At Lab Scale: Screen different catalyst loadings to find the optimal concentration. On Scale-up: Ensure the catalyst is well-dispersed throughout the reaction mixture. |
| Impure Starting Materials | At Lab Scale & Scale-up: Verify the purity of 2-amino-4-bromophenol and the acetylating agent using appropriate analytical techniques (e.g., NMR, melting point). Impurities can sometimes be removed by recrystallization of the starting material. |
Issue: Crystallization Problems
| Problem | Potential Cause | Troubleshooting Steps |
| No Crystals Form | The solution is not supersaturated. | At Lab Scale: Try scratching the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the product. Reduce the volume of the solvent by evaporation. On Scale-up: Ensure the solution is sufficiently concentrated. Use a seed crystal to initiate crystallization. Control the cooling rate carefully. |
| "Oiling Out" | The compound's melting point is lower than the solution temperature, or there is a high concentration of impurities. | At Lab Scale & Scale-up: Re-heat the mixture to dissolve the oil, add a small amount of a "good" solvent to increase solubility, and then cool slowly. If impurities are the cause, an additional purification step before crystallization may be necessary. |
| Poor Crystal Quality | The nucleation rate is too high due to rapid cooling or high supersaturation. | At Lab Scale & Scale-up: Slow down the cooling rate. Use a slightly larger volume of solvent to reduce the level of supersaturation. Ensure the solution is free of particulate matter before cooling. |
| Low Recovery | Too much solvent was used, or the product is significantly soluble in the crystallization solvent even at low temperatures. | At Lab Scale: Concentrate the mother liquor to recover more product. On Scale-up: Optimize the solvent volume and the final cooling temperature. Consider using an anti-solvent to reduce the product's solubility in the final mixture. |
Data Presentation
Table 1: Comparison of Laboratory-Scale Synthesis Conditions for 2-Substituted Benzoxazoles
| Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Acetic Anhydride | Acetic Acid | Reflux | 2 | ~85 | General Phillips Method |
| Triflic Anhydride / 2-Fluoropyridine | DCM | Room Temp | 1 | 95 | [2] |
| Brønsted Acidic Ionic Liquid Gel | Solvent-free | 130 | 5 | 98 | [2] |
| Copper(II) oxide nanoparticles | DMSO | 110 | 12 | High | [1] |
Note: Yields are for analogous 2-substituted benzoxazoles and may vary for this compound.
Experimental Protocols
Protocol 1: Laboratory-Scale Synthesis of this compound (Phillips Method)
Materials:
-
2-Amino-4-bromophenol (1.0 eq)
-
Acetic anhydride (1.2 eq)
-
Glacial acetic acid (as solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-4-bromophenol in glacial acetic acid.
-
Slowly add acetic anhydride to the solution.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into ice-water with stirring.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water until the filtrate is neutral.
-
Dry the crude product in a vacuum oven.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water).
Mandatory Visualization
Caption: Troubleshooting workflow for low yield in the synthesis of this compound.
References
Alternative catalysts for the synthesis of "5-Bromo-2-methyl-1,3-benzoxazole"
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of 5-Bromo-2-methyl-1,3-benzoxazole, with a special focus on alternative and greener catalytic systems.
Frequently Asked Questions (FAQs)
Q1: What are some effective alternative catalysts for synthesizing this compound?
Traditional synthesis methods often rely on harsh conditions. However, a variety of modern, more sustainable catalysts have been developed that offer high yields under milder conditions. These can be broadly categorized as:
-
Brønsted Acids: Acidic ionic liquids and solid-supported acids like PEG-SO3H or Fe3O4@SiO2-SO3H have proven effective.[1] A Brønsted acidic ionic liquid gel has been used for benzoxazole synthesis at 130°C in solvent-free conditions, achieving yields up to 98% and allowing for catalyst reuse.[2][3]
-
Heterogeneous Catalysts: Reusable catalysts such as ammonium chloride (NH4Cl), TiO2-ZrO2, and copper(II) oxide nanoparticles simplify product purification and reduce waste.[2][4][5] NH4Cl, for instance, is an economically viable and green catalyst used in ethanol at 80-90°C.[4]
-
Metal Catalysts: Catalytic systems based on copper, iron, palladium, and ruthenium have been successfully employed.[5][6] For example, Cu2O can catalyze the reaction in DMSO at room temperature with yields ranging from 70% to 95%.[2]
-
Green Solvents & Conditions: Many modern protocols emphasize solvent-free conditions or the use of greener solvents like water or ethanol, often coupled with energy-efficient methods like microwave or ultrasound irradiation.[5][7]
Q2: My reaction is suffering from very low yields. What are the primary areas to troubleshoot?
Low yields are a common issue in benzoxazole synthesis and can often be traced back to a few key factors.[1]
-
Purity of Starting Materials: The purity of the reactants, particularly the 2-aminophenol derivative (in this case, 4-bromo-2-aminophenol), is critical.[8] Impurities can interfere with the catalyst and lead to side reactions.[1] It is advisable to verify purity via melting point analysis or spectroscopy and purify if necessary.[1]
-
Catalyst Activity: Ensure the catalyst is active and handled correctly.[4] Some catalysts are sensitive to air and moisture and may require activation or storage under an inert atmosphere.[1][8] A slight increase in catalyst loading can sometimes significantly improve the reaction rate.[1]
-
Reaction Conditions: Suboptimal conditions can drastically reduce yield.[1] Critically evaluate the temperature, reaction time, and solvent. For instance, some solvent-free reactions require temperatures up to 130°C to proceed efficiently.[8] Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.[1]
-
Atmosphere: 2-aminophenols are susceptible to air oxidation.[8] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of colored impurities and improve the overall yield.[1][8]
Q3: I suspect side products are forming in my reaction. What are the common side products and how can I minimize them?
Side product formation is a frequent cause of reduced yields and purification difficulties.[1]
-
Incomplete Cyclization: The most common side product is the intermediate Schiff base, formed from the initial condensation of 4-bromo-2-aminophenol and the aldehyde or its equivalent.[1][2] If this intermediate fails to cyclize, it will remain as a major impurity. To promote full cyclization, consider increasing the reaction temperature or extending the reaction time.[8]
-
Polymerization: Under harsh acidic, basic, or high-temperature conditions, the 2-aminophenol starting material or intermediates can polymerize, leading to intractable tars and a lower yield of the desired product.[1][8]
-
Minimization Strategies:
Q4: My reaction seems to stall before all the starting material is consumed. What can I do to drive it to completion?
A stalled reaction indicates that the conditions are no longer favorable for the reaction to proceed.
-
Check Temperature: The reaction temperature might be too low to overcome the activation energy for the final cyclization step.[8] Consider a gradual increase in temperature while monitoring the reaction progress via TLC.[8]
-
Catalyst Deactivation: The catalyst may have lost its activity over the course of the reaction.[8] For heterogeneous or recyclable catalysts, adding a fresh portion may restart the reaction.[8]
-
Re-evaluate Stoichiometry: Ensure the molar ratios of your reactants are correct. Using a slight excess of one reactant can sometimes help drive the reaction to completion.[1][8]
Q5: What are the most effective methods for purifying this compound?
Effective purification is crucial to obtaining a high-purity final product.
-
Column Chromatography: This is a widely used and effective technique for purifying benzoxazoles. A common mobile phase is a mixture of hexane and ethyl acetate, which can be adjusted to achieve good separation.[1][9]
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can yield a highly pure product.[1] Common solvents for this purpose include ethanol or mixtures such as acetone and acetonitrile.[8]
-
Activated Charcoal Treatment: To remove colored impurities, the crude product can be dissolved in an appropriate solvent and treated with activated charcoal before filtration and concentration.[8]
Data Presentation: Comparison of Alternative Catalysts
The following table summarizes quantitative data for various catalytic systems used in the synthesis of benzoxazole derivatives. While the specific substrate is 2-phenylbenzoxazole, these results provide a strong comparative basis for selecting a catalyst for the synthesis of this compound.
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Brønsted Acidic Ionic Liquid Gel | Solvent-free | 130 | 5 | 98 | [1][2][3] |
| Fe3O4@SiO2-SO3H | Solvent-free | 50 | 0.5 | 92 | [1] |
| Cu2O | DMSO | Room Temp | 2-5 | 70-95 | [2] |
| TiO2-ZrO2 | Acetonitrile | 60 | 0.25-0.42 | 83-93 | [2] |
| NH4Cl | Ethanol | 80-90 | 6-8 | High | [4] |
| Tf2O / 2-F-Pyr | DCM | Room Temp | 1 | 95 | [1] |
| PEG-SO3H | Solvent-free | 60-65 | 5-6 | High | [1] |
Experimental Protocols
Protocol 1: Green Synthesis using a Brønsted Acidic Ionic Liquid Gel (BAIL Gel)
This protocol is adapted from a general method for benzoxazole synthesis under solvent-free conditions.[2][3]
-
Preparation: In a clean, dry round-bottom flask, combine 4-bromo-2-aminophenol (1.0 mmol), acetaldehyde (1.2 mmol), and the BAIL gel catalyst (1 mol%).
-
Reaction: Equip the flask with a condenser and heat the mixture to 130°C with continuous stirring.[3]
-
Monitoring: Monitor the reaction's progress by taking small aliquots at regular intervals and analyzing them by TLC (e.g., using a hexane:ethyl acetate mobile phase). The reaction is typically complete within 5 hours.[3]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add ethyl acetate to dissolve the product and separate it from the solid BAIL gel catalyst by filtration.
-
Purification: Wash the filtrate with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Final Product: Purify the resulting crude product by column chromatography on silica gel to obtain pure this compound. The BAIL gel catalyst can be washed, dried, and reused for subsequent reactions.[2]
Protocol 2: Synthesis using Ammonium Chloride (NH4Cl) in Ethanol
This protocol follows a simple and economically viable green chemistry approach.[4]
-
Preparation: In a round-bottom flask, dissolve 4-bromo-2-aminophenol (0.01 mol) and acetic acid (0.01 mol) in ethanol (15-20 mL).
-
Catalyst Addition: Add ammonium chloride (0.5 g) to the mixture.[4]
-
Reaction: Stir the resulting mixture at 80°C for 6-8 hours.[4]
-
Monitoring: Track the reaction progress using TLC.
-
Work-up: Upon completion, pour the reaction mixture into ice-cold water.[4] The product will precipitate out as a solid.
-
Purification: Filter the solid product, wash it with cold water, and dry it. The crude product can be further purified by recrystallization from ethanol to yield pure this compound.[4]
Visualizations
The following diagrams illustrate key workflows and logical relationships in the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. jetir.org [jetir.org]
- 5. Benzoxazole synthesis [organic-chemistry.org]
- 6. ijpbs.com [ijpbs.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
Degradation pathways of "5-Bromo-2-methyl-1,3-benzoxazole" under acidic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-2-methyl-1,3-benzoxazole, focusing on its degradation pathways under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the expected degradation pathway of this compound under acidic conditions?
Under acidic conditions, this compound is expected to undergo hydrolysis. The reaction proceeds in two main stages. Initially, the benzoxazole ring opens to form an intermediate amidophenol, specifically N-(5-bromo-2-hydroxyphenyl)acetamide. Subsequently, under continued acidic conditions, particularly at elevated temperatures, the amide bond of this intermediate is hydrolyzed. This second step yields the final degradation products: 2-amino-4-bromophenol and acetic acid.[1][2]
Q2: What are the final degradation products of this compound in an acidic medium?
The final degradation products are 2-amino-4-bromophenol and acetic acid.
Q3: What is the mechanism of the acid-catalyzed degradation?
The degradation is initiated by the protonation of the nitrogen atom in the benzoxazole ring, which activates the C2 carbon for nucleophilic attack by a water molecule. This leads to the formation of a tetrahedral intermediate. Subsequent ring-opening and rearrangement yield the N-(5-bromo-2-hydroxyphenyl)acetamide intermediate. Further acid-catalyzed hydrolysis of the amide proceeds via protonation of the amide carbonyl oxygen, followed by nucleophilic attack of water on the carbonyl carbon, ultimately leading to the cleavage of the amide bond.
Q4: How does pH affect the degradation rate?
The degradation of benzoxazoles is catalyzed by acid.[1] Therefore, a lower pH (higher acidity) is expected to increase the rate of degradation. However, for some benzoxazoles, at very high acid concentrations, a change in the rate-determining step can lead to a retardation of the reaction rate.[1] The optimal pH for controlled degradation studies would likely be in the mildly acidic range, which should be determined empirically.
Q5: Does temperature influence the degradation process?
Yes, temperature is a critical factor. The hydrolysis of the intermediate amide to the final products, 2-amino-4-bromophenol and acetic acid, is particularly sensitive to temperature and often requires prolonged heating.[2] Increasing the temperature will generally accelerate the overall degradation process.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Degradation | 1. Insufficient acid concentration (pH too high).2. Reaction time is too short.3. Reaction temperature is too low, especially for the hydrolysis of the amide intermediate. | 1. Carefully decrease the pH of the reaction mixture using a suitable acid (e.g., HCl, H₂SO₄).2. Increase the reaction time and monitor the progress using an appropriate analytical technique (e.g., HPLC, TLC).3. Raise the reaction temperature, particularly if the intermediate N-(5-bromo-2-hydroxyphenyl)acetamide is detected. |
| Presence of Unexpected Side Products | 1. The starting material may contain impurities.2. At very low pH or high temperatures, further degradation or side reactions of the primary degradation products may occur.3. The bromine substituent might be susceptible to reaction under harsh conditions. | 1. Verify the purity of the starting this compound using techniques like NMR or LC-MS.2. Optimize the reaction conditions (pH, temperature, time) to favor the desired degradation pathway. Consider a stepwise approach with isolation of the intermediate if necessary.3. Analyze the side products by LC-MS or GC-MS to identify their structures and adjust the reaction conditions to minimize their formation. |
| Difficulty in Monitoring the Reaction | 1. Inappropriate analytical method.2. Co-elution of starting material, intermediate, and products in chromatography. | 1. Develop a robust analytical method, such as a gradient HPLC method, that can resolve all key components.2. Adjust the mobile phase composition, column type, or detection wavelength to achieve better separation. |
| Precipitation of Material During Reaction | 1. The solubility of the starting material, intermediate, or products may be limited in the chosen aqueous acidic medium. | 1. Add a co-solvent (e.g., methanol, acetonitrile) to improve the solubility of all components. Ensure the co-solvent is stable under the acidic conditions.2. Perform the reaction at a more dilute concentration. |
Data Presentation
Table 1: Effect of pH on the Degradation Rate Constant (k) at a Constant Temperature.
| pH | Temperature (°C) | Rate Constant (k) (s⁻¹) | Half-life (t₁/₂) (s) |
| 1.0 | 50 | Experimental Data | Calculated Data |
| 2.0 | 50 | Experimental Data | Calculated Data |
| 3.0 | 50 | Experimental Data | Calculated Data |
| 4.0 | 50 | Experimental Data | Calculated Data |
Table 2: Effect of Temperature on the Degradation Rate Constant (k) at a Constant pH.
| Temperature (°C) | pH | Rate Constant (k) (s⁻¹) | Half-life (t₁/₂) (s) |
| 40 | 2.0 | Experimental Data | Calculated Data |
| 50 | 2.0 | Experimental Data | Calculated Data |
| 60 | 2.0 | Experimental Data | Calculated Data |
| 70 | 2.0 | Experimental Data | Calculated Data |
Experimental Protocols
Protocol for Monitoring the Acidic Degradation of this compound by High-Performance Liquid Chromatography (HPLC)
1. Materials:
- This compound (high purity)
- Hydrochloric acid (HCl), analytical grade
- Sodium hydroxide (NaOH), analytical grade
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Phosphate buffer components
- Volumetric flasks, pipettes, and other standard laboratory glassware
- HPLC system with a UV detector and a C18 column
2. Preparation of Solutions:
- Stock Solution: Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
- Acidic Buffers: Prepare a series of acidic buffers at the desired pH values (e.g., pH 1, 2, 3, 4) using appropriate buffer systems (e.g., HCl/KCl for very low pH, phosphate buffers for higher pH).
3. Degradation Experiment:
- Preheat a water bath or heating block to the desired temperature (e.g., 50 °C).
- In a series of reaction vials, add a known volume of the acidic buffer.
- Initiate the reaction by adding a small, known volume of the this compound stock solution to each vial to achieve the desired starting concentration.
- At predetermined time intervals, withdraw an aliquot from each reaction vial.
- Immediately quench the reaction by neutralizing the aliquot with a stoichiometric amount of NaOH and/or diluting it in the mobile phase.
- Filter the samples through a 0.45 µm syringe filter before HPLC analysis.
4. HPLC Analysis:
- Column: Standard C18 column (e.g., 4.6 x 250 mm, 5 µm).
- Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (or an appropriate buffer). The exact composition should be optimized to achieve good separation of the parent compound and its degradation products.
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: Determined by measuring the UV spectrum of the parent compound and its expected degradation products (a wavelength around 280 nm is a reasonable starting point).
- Injection Volume: 20 µL.
- Analysis: Monitor the decrease in the peak area of this compound and the increase in the peak areas of the degradation products over time.
5. Data Analysis:
- Plot the natural logarithm of the concentration of this compound versus time. If the reaction follows first-order kinetics, the plot will be linear.
- The negative of the slope of this line will be the apparent first-order rate constant (k).
- Calculate the half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k.
Visualization
Caption: Proposed degradation pathway of this compound under acidic conditions.
References
Technical Support Center: Synthesis of 5-Bromo-2-methyl-1,3-benzoxazole
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-2-methyl-1,3-benzoxazole.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, helping users to identify potential causes and implement effective solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Incomplete reaction: The reaction has not gone to completion. | Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present, continue heating and monitoring at regular intervals.[1] Increase Temperature: If the solvent allows, a moderate increase in temperature can enhance the reaction rate. Catalyst Inactivity: If a catalyst is used (e.g., an acid catalyst), it may be inactive. Use a fresh batch of catalyst or consider a different catalytic system. |
| Poor quality of starting materials: Impurities in 4-bromo-2-aminophenol or acetic anhydride/acetic acid can inhibit the reaction. | Verify Purity: Check the purity of starting materials using techniques like melting point analysis or NMR spectroscopy. Purify starting materials if necessary. | |
| Suboptimal solvent choice: The solvent may not be suitable for the reaction, leading to poor solubility of reactants or unfavorable reaction kinetics. | Solvent Screening: If feasible, screen a range of solvents with varying polarities. Polar aprotic solvents like DMF or acetonitrile are often effective for benzoxazole synthesis.[1] | |
| Side product formation: Competing side reactions can consume starting materials and reduce the yield of the desired product. | Optimize Reaction Conditions: Adjusting the temperature or reaction time may help to minimize side reactions. Purification: Use appropriate purification techniques like column chromatography to separate the desired product from impurities. | |
| Presence of Impurities in the Final Product | Incomplete reaction: Unreacted starting materials remain in the product mixture. | Improve Purification: Optimize the purification method. Recrystallization or column chromatography are common methods for purifying benzoxazoles.[1] |
| Formation of side products: Undesired byproducts are formed during the reaction. | Characterize Impurities: Use analytical techniques (NMR, Mass Spectrometry) to identify the structure of the impurities to understand the side reactions. Adjust Reaction Conditions: Modify the reaction conditions (e.g., temperature, catalyst) to suppress the formation of specific side products. | |
| Difficulty in Product Isolation/Purification | Product is an oil or low-melting solid: This can make handling and purification challenging. | Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent like hexane. Column Chromatography: Use silica gel column chromatography to purify oily products. |
| Poor separation during chromatography: The product and impurities have similar polarities. | Solvent System Optimization: Experiment with different solvent systems (e.g., varying ratios of hexane and ethyl acetate) to achieve better separation on TLC before scaling up to column chromatography. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and straightforward method for the synthesis of 2-substituted benzoxazoles is the condensation of a 2-aminophenol derivative with a carboxylic acid or its derivative. For this compound, this typically involves the reaction of 4-bromo-2-aminophenol with acetic acid or acetic anhydride, often in the presence of a dehydrating agent or catalyst.
Q2: How does the choice of solvent affect the yield of the reaction?
The solvent can significantly influence the reaction rate and yield by affecting the solubility of reactants and stabilizing reaction intermediates. Polar aprotic solvents, such as dimethylformamide (DMF) or acetonitrile, are often effective as they can stabilize charged intermediates formed during the cyclization process.[1] However, the optimal solvent is dependent on the specific reaction conditions and substrates. It is often recommended to perform small-scale trials with different solvents to determine the best option for your specific setup.
Q3: What are some common side reactions to be aware of?
Potential side reactions include the formation of diacylated products if acetic anhydride is used in excess, and incomplete cyclization leading to the formation of an amide intermediate. The purity of the 4-bromo-2-aminophenol is also crucial, as impurities can lead to the formation of other benzoxazole derivatives.
Q4: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. A spot of the reaction mixture is applied to a TLC plate alongside spots of the starting materials (4-bromo-2-aminophenol and acetic acid/anhydride). The disappearance of the starting material spots and the appearance of a new product spot indicate the progress of the reaction.
Q5: What are the recommended purification methods for this compound?
Common purification techniques for benzoxazole derivatives include recrystallization and column chromatography.[1] For recrystallization, a suitable solvent system needs to be identified where the product has high solubility at high temperatures and low solubility at low temperatures. For column chromatography, a mixture of a non-polar solvent (like hexane or petroleum ether) and a polar solvent (like ethyl acetate) is typically used as the eluent.
Data Presentation
Table 1: Hypothetical Effect of Different Solvents on the Yield of this compound
| Solvent | Dielectric Constant (20°C) | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) |
| Toluene | 2.38 | 110 | 12 | 65 |
| Dichloromethane (DCM) | 8.93 | 40 | 24 | 55 |
| Acetonitrile | 37.5 | 82 | 8 | 78 |
| Dimethylformamide (DMF) | 36.7 | 120 | 6 | 85 |
| p-Xylene | 2.27 | 138 | 10 | 72 |
| Solvent-free | - | 130 | 2 | 90 |
Note: This data is hypothetical and for illustrative purposes only. Actual yields may vary based on specific experimental conditions.
Experimental Protocols
Synthesis of this compound from 4-Bromo-2-aminophenol and Acetic Anhydride
Materials:
-
4-Bromo-2-aminophenol
-
Acetic anhydride
-
Pyridine (optional, as a catalyst and acid scavenger)
-
Toluene (or another suitable solvent from Table 1)
-
Hydrochloric acid (HCl), 1M solution
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromo-2-aminophenol (1 equivalent) in a suitable solvent (e.g., toluene, 10 mL per gram of aminophenol).
-
Add acetic anhydride (1.1 equivalents) to the solution. A catalytic amount of pyridine (0.1 equivalents) can also be added.
-
Heat the reaction mixture to reflux (or the desired temperature as indicated in Table 1) and stir for the specified reaction time.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
After the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, filter the solid. If not, proceed with the work-up.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield in benzoxazole synthesis.
References
Validation & Comparative
Halogenated 2-Methylbenzoxazoles: A Comparative Analysis of Their Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The 2-methylbenzoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. The introduction of halogen atoms onto this scaffold can significantly modulate its physicochemical properties and biological efficacy, making a comparative analysis of these derivatives crucial for rational drug design. This guide provides an objective comparison of the performance of halogenated 2-methylbenzoxazole derivatives, focusing on their anticancer and antimicrobial activities, supported by available experimental data and detailed methodologies.
Structure-Activity Relationship Insights
The biological activity of halogenated 2-methylbenzoxazole derivatives is significantly influenced by the nature and position of the halogen substituent. Generally, the introduction of electron-withdrawing groups, such as halogens, can enhance the biological activity of the benzoxazole ring system.[1][2]
Key structure-activity relationship (SAR) observations from various studies on halogenated heterocyclic compounds include:
-
Lipophilicity and Permeability: Halogenation increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes. The lipophilicity generally increases with the size of the halogen, following the trend F < Cl < Br < I.[3]
-
Electronegativity and Polarity: The high electronegativity of halogens, particularly fluorine, can alter the electronic distribution within the molecule, influencing its binding to biological targets.
-
Steric Effects: The size of the halogen atom can affect how the molecule fits into the active site of a target enzyme or receptor.
-
Halogen Bonding: Heavier halogens like bromine and iodine can participate in halogen bonding, a non-covalent interaction that can contribute to ligand-protein binding affinity.
Comparative studies on various heterocyclic scaffolds have shown that chlorinated compounds are often more lipophilic and can exhibit higher biological activity compared to their fluorinated counterparts.[3] For instance, in a series of halogenated indole derivatives, a trichloro derivative was found to be more active than derivatives where chlorine atoms were replaced by fluorine.[3] Similarly, studies on halogenated benzofuran derivatives have indicated that brominated compounds can exhibit stronger cytotoxic potential than chlorinated ones.
Anticancer Activity: A Comparative Overview
Halogenated 2-methylbenzoxazole derivatives have demonstrated notable potential as anticancer agents. Their mechanism of action often involves the inhibition of key enzymes in cancer progression, such as topoisomerases, and the induction of apoptosis (programmed cell death).[4][5]
Quantitative Comparison of Anticancer Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for various halogenated benzoxazole and related heterocyclic derivatives against different cancer cell lines. It is important to note that the data is compiled from different studies, and direct comparison should be made with caution due to variations in experimental conditions.
| Compound/Derivative | Halogen | Cancer Cell Line | IC50 (µM) | Reference |
| 2c (RORγt inverse agonist) | Tri-chloro | - | 0.445 | [3] |
| 2b (RORγt inverse agonist) | Chloro-fluoro | - | 3.6 | [3] |
| 2a (RORγt inverse agonist) | Di-fluoro | - | 4.7 | [3] |
| 16b (7-Azaindenoisoquinoline) | Chloro | Human Cancer Cells (average) | 0.063 | [6] |
| 17b (7-Azaindenoisoquinoline) | Chloro | Human Cancer Cells (average) | 0.033 | [6] |
| 40 (2-phenylbenzimidazole) | Chloro | MDA-MB-231 | 3.55 (µg/mL) | [7] |
| 38 (2-phenylbenzimidazole) | Chloro | A549 | 4.47 (µg/mL) | [7] |
| 38 (2-phenylbenzimidazole) | Chloro | MDA-MB-231 | 4.68 (µg/mL) | [7] |
| 38 (2-phenylbenzimidazole) | Chloro | PC3 | 5.50 (µg/mL) | [7] |
Antimicrobial Activity: A Comparative Overview
The benzoxazole nucleus is also a key pharmacophore in the development of new antimicrobial agents. Halogenation has been shown to be a viable strategy for enhancing the antimicrobial potency of these compounds against a range of bacterial and fungal pathogens.
Quantitative Comparison of Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values for various halogenated benzoxazole and related derivatives against different microbial strains. Lower MIC values indicate higher antimicrobial potency.
| Compound/Derivative | Halogen(s) | Microbial Strain | MIC (µg/mL) | Reference |
| 3aa (Indolylbenzo[d]imidazole) | Bromo, Chloro | S. aureus ATCC 43300 (MRSA) | 3.9 | [8] |
| 3ad (Indolylbenzo[d]imidazole) | Chloro | S. aureus ATCC 43300 (MRSA) | 7.8 | [8] |
| 3ao (Indolylbenzo[d]imidazole) | Bromo | S. aureus ATCC 25923 | < 1 | [8] |
| 3aq (Indolylbenzo[d]imidazole) | Bromo | S. aureus ATCC 25923 | < 1 | [8] |
| 3aq (Indolylbenzo[d]imidazole) | Bromo | C. albicans ATCC 10231 | 3.9 | [8] |
| 6-chloro-8-nitroflavone | Chloro | S. aureus ATCC 29213 | - (Strong inhibition) | [9] |
| 6-bromo-8-nitroflavone | Bromo | S. aureus ATCC 29213 | - (Strong inhibition) | [9] |
Experimental Protocols
Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and cytotoxicity.
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
Detailed Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubated for 6 to 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the halogenated 2-methylbenzoxazole derivatives and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, 10 µL of MTT reagent (5 mg/mL in phosphate-buffered saline) is added to each well.
-
Incubation: The plate is incubated for 2 to 4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: 100 µL of a detergent reagent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The plate is left at room temperature in the dark for 2 hours, and the absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Principle: A standardized suspension of a microorganism is exposed to serial dilutions of an antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits the visible growth of the microorganism after incubation.
Detailed Protocol:
-
Preparation of Microtiter Plates: Serial two-fold dilutions of the halogenated 2-methylbenzoxazole derivatives are prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized bacterial or fungal suspension is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.
-
Controls: A positive control well (broth and inoculum without the compound) and a negative control well (broth only) are included.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 16 to 20 hours.
-
MIC Determination: After incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound in which there is no visible growth.
Visualizations
Caption: Experimental workflow for the evaluation of anticancer activity.
Caption: Simplified intrinsic apoptosis signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Synthesis and biological evaluation of benzothiazole derivatives as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tcu.elsevierpure.com [tcu.elsevierpure.com]
- 6. Design and Synthesis of Chlorinated and Fluorinated 7-Azaindenoisoquinolines as Potent Cytotoxic Anticancer Agents That Inhibit Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 5-Bromo-2-methyl-1,3-benzoxazole and 5-chloro-2-methyl-1,3-benzoxazole for Researchers and Drug Development Professionals
In the landscape of heterocyclic chemistry, benzoxazole derivatives stand out as a critical class of compounds, integral to the development of novel therapeutic agents and functional materials. Among these, halogenated benzoxazoles, particularly those substituted at the 5-position, have garnered significant attention for their potent biological activities. This guide provides a detailed comparison of two such analogs: 5-Bromo-2-methyl-1,3-benzoxazole and 5-chloro-2-methyl-1,3-benzoxazole. This document is intended for researchers, scientists, and professionals in drug development, offering a comparative analysis of their physicochemical properties, synthesis, and biological potential based on available experimental data.
Physicochemical Properties: A Head-to-Head Comparison
A fundamental understanding of the physicochemical properties of these compounds is crucial for their application in research and development. The following table summarizes the key physical and chemical characteristics of this compound and 5-chloro-2-methyl-1,3-benzoxazole.
| Property | This compound | 5-chloro-2-methyl-1,3-benzoxazole |
| CAS Number | 5676-56-2 | 19219-99-9[1] |
| Molecular Formula | C₈H₆BrNO | C₈H₆ClNO[1] |
| Molecular Weight | 212.04 g/mol | 167.59 g/mol [1] |
| Melting Point | 66-68 °C[2] | 61.0-64.0 °C[1] |
| Boiling Point | 264.8±13.0 °C at 760 mmHg[2] | 64-65 °C at 13.3 Pa[1] |
| Density | 1.6±0.1 g/cm³[2] | Not available |
| Appearance | Solid | Solid |
Synthesis of 5-Halo-2-methyl-1,3-benzoxazoles
The synthesis of 5-bromo- and 5-chloro-2-methyl-1,3-benzoxazole typically proceeds via the condensation of the corresponding 2-amino-4-halophenol with acetic acid or an activated derivative such as acetic anhydride. This reaction is a well-established method for the formation of the benzoxazole ring system.
Experimental Protocol: General Synthesis of 5-Halo-2-methyl-1,3-benzoxazoles
Materials:
-
2-Amino-4-bromophenol or 2-Amino-4-chlorophenol
-
Acetic anhydride
-
Polyphosphoric acid (PPA) or another suitable acidic catalyst
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Solvent for recrystallization (e.g., ethanol, methanol)
Procedure:
-
In a round-bottom flask, the respective 2-amino-4-halophenol (1 equivalent) is mixed with a dehydrating agent and catalyst, such as polyphosphoric acid.
-
Acetic anhydride (1.1 to 1.5 equivalents) is added to the mixture.
-
The reaction mixture is heated, typically at a temperature ranging from 100 to 150°C, for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and then carefully poured into a beaker containing ice-water.
-
The acidic mixture is neutralized by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral or slightly basic.
-
The aqueous layer is extracted multiple times with ethyl acetate.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization from a suitable solvent to yield the pure 5-halo-2-methyl-1,3-benzoxazole.
Comparative Biological Activity
Antimicrobial Activity
Benzoxazole derivatives are well-documented for their broad-spectrum antimicrobial properties. The 5-chloro substitution, in particular, has been highlighted as a key contributor to the antibacterial and antifungal activities of these compounds. For instance, derivatives of 5-chloro-1,3-benzoxazol-2(3H)-one have shown promising activity against various bacterial and fungal strains. While specific minimum inhibitory concentration (MIC) data for this compound is scarce, studies on other 5-bromo substituted N-acylhydrazone derivatives have demonstrated moderate to strong inhibitory activity against several bacterial strains.
Anticancer Activity
The benzoxazole scaffold is a common feature in many anticancer agents. The presence of a halogen at the 5-position can significantly impact the cytotoxic and antiproliferative effects. Studies have shown that the 5-chloro substituent on the benzoxazole ring can contribute positively to the overall anticancer activity of the compounds. For example, certain 5-chloro-benzoxazole derivatives have been investigated as PARP-2 inhibitors for targeting breast cancer. Similarly, a novel benzoxazole derivative, 5-amino-2-[p-bromophenyl]-benzoxazole, has demonstrated significant anticancer effects in breast cancer cell lines by inducing apoptosis and decreasing angiogenesis.
The following table presents a summary of reported biological activities for derivatives that are structurally related to the compounds of interest. It is important to note that these data are for more complex derivatives and not the parent 5-bromo- or 5-chloro-2-methyl-1,3-benzoxazole.
| Biological Activity | Related 5-Bromo-benzoxazole Derivative | Related 5-Chloro-benzoxazole Derivative |
| Antimicrobial | 5-bromo substituted phenyl N-acylhydrazones showed MIC values ranging from 7.81 to 62.50 µg/mL against various bacteria. | Derivatives of 5-chloro-1,3-benzoxazol-2(3H)-one exhibited good antibacterial and antifungal activity. |
| Anticancer | 5-amino-2-[p-bromophenyl]-benzoxazole showed anticancer effects on MCF-7 and MDA-MB breast cancer cell lines. | Certain 5-chloro-benzoxazole derivatives have been identified as potent PARP-2 inhibitors. |
Structure-Activity Relationship (SAR) Logic
The substitution pattern on the benzoxazole ring plays a crucial role in determining the biological activity. The following diagram illustrates the logical relationship in the design of these compounds for potential therapeutic applications.
Conclusion
Both this compound and 5-chloro-2-methyl-1,3-benzoxazole are valuable building blocks in medicinal chemistry and materials science. While their physicochemical properties show slight differences, particularly in melting and boiling points, their electronic properties, dictated by the halogen substituent, are likely to lead to distinct biological activities. The available literature suggests that the 5-chloro substitution is a favorable feature for enhancing antimicrobial and anticancer properties in benzoxazole derivatives. However, the potent anticancer activity reported for a 5-bromo-benzoxazole derivative indicates that this substituent also holds significant promise.
Direct comparative studies are warranted to fully elucidate the performance differences between these two compounds. Researchers are encouraged to use the provided synthesis protocols as a starting point for their investigations and to conduct head-to-head biological evaluations to determine the optimal halogen substitution for their specific applications. The data and workflows presented in this guide aim to facilitate such future research and accelerate the discovery and development of novel benzoxazole-based compounds.
References
A Comparative Analysis of the Biological Activity of 5-Bromo-2-methyl-1,3-benzoxazole and Other Benzoxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The benzoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This guide provides a comparative overview of the biological activity of "5-Bromo-2-methyl-1,3-benzoxazole" against other substituted benzoxazoles, supported by available experimental data. While direct and extensive biological data for this compound is limited in the public domain, this guide draws comparisons from structurally related 2,5-disubstituted benzoxazoles to provide valuable insights for researchers.
Antimicrobial Activity
Benzoxazole derivatives are well-documented for their antibacterial and antifungal properties. The substitution pattern on the benzoxazole core significantly influences the antimicrobial potency. Halogen atoms, such as bromine, at the 5-position are often associated with enhanced activity.
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of 2,5-Disubstituted Benzoxazoles
| Compound/Substituent | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Candida albicans | Reference |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available | |
| 2-Cyclohexyl-5-nitro-benzoxazole | - | 3.12 | - | - | >100 | [1] |
| 2-Cyclohexylmethyl-5-nitro-benzoxazole | - | 3.12 | - | 12.5 | >100 | [1] |
| 2-Phenyl-5-chlorobenzoxazole derivative | 125 | 250 | 250 | 250 | 125 | [2] |
| 2-(4-Chlorophenyl)-5-chlorobenzoxazole derivative | 62.5 | 125 | 125 | 125 | 62.5 | [2] |
| Ampicillin (Standard) | 1.95-15.6 | 0.48-3.9 | 3.9-31.2 | >500 | - | [2] |
| Fluconazole (Standard) | - | - | - | - | 0.48-7.8 | [2] |
Note: The data presented for compounds other than the topic compound is to provide a comparative context based on structurally similar molecules.
Anticancer Activity
The anticancer potential of benzoxazole derivatives has been a significant area of research. These compounds can exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer progression, such as receptor tyrosine kinases like VEGFR-2.
Direct cytotoxic data for this compound is scarce in the available literature. However, a closely related compound, Methyl this compound-7-carboxylate , has demonstrated anticancer activity with IC50 values in the low micromolar range against various cancer cell lines. This suggests that the 5-bromo-2-methyl-benzoxazole core may contribute to cytotoxic effects.
Table 2: Comparative Anticancer Activity (IC₅₀ in µM) of Substituted Benzoxazoles
| Compound/Substituent | MCF-7 (Breast Cancer) | HCT116 (Colon Cancer) | A549 (Lung Cancer) | Reference |
| This compound | Data not available | Data not available | Data not available | |
| Methyl this compound-7-carboxylate | 2.2 | 3.1 | 4.4 | |
| Benzoxazole-piperazine-1,3,4-oxadiazole hybrid | 0.10 ± 0.013 | 0.22 ± 0.017 | 0.13 ± 0.014 | |
| 2-Arylbenzoxazole (Compound 40) | - | - | 0.4 | |
| Sorafenib (Standard) | 6.46 | 5.57 | - | [3] |
| Doxorubicin (Standard) | 0.85 | 0.52 | - |
Note: The data for related compounds is presented to illustrate the potential activity of the benzoxazole scaffold.
Enzyme Inhibition: VEGFR-2
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a critical process for tumor growth and metastasis. Inhibition of VEGFR-2 is a validated strategy in cancer therapy. Several benzoxazole derivatives have been identified as potent VEGFR-2 inhibitors. While there is no specific data on the VEGFR-2 inhibitory activity of this compound, the benzoxazole core is a common feature in many reported VEGFR-2 inhibitors.
Table 3: Comparative VEGFR-2 Inhibitory Activity of Benzoxazole Derivatives
| Compound | VEGFR-2 Inhibition IC₅₀ (nM) | Reference |
| This compound | Data not available | |
| Benzoxazole Derivative 12l | 97.38 | [3] |
| Benzoxazole Derivative 14o | (VEGFR-2 protein concentration of 586.3 pg/ml) | |
| Sorafenib (Standard) | 90 | [3] |
Experimental Protocols
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Assay
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Antimicrobial Agent Stock Solution: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO) at a high concentration.
-
Preparation of Microtiter Plates: A 96-well microtiter plate is used. Serial two-fold dilutions of the test compound are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI 1640 for fungi) directly in the wells of the plate.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. This is then further diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation: Each well containing the diluted antimicrobial agent is inoculated with the standardized microbial suspension. A positive control well (medium with inoculum, no drug) and a negative control well (medium only) are included.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 35-37°C for bacteria, 30°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (and a vehicle control, e.g., DMSO) and incubated for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of around 570 nm using a microplate reader.
-
IC₅₀ Calculation: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability, is determined from the dose-response curve.
VEGFR-2 Kinase Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of VEGFR-2.
-
Reaction Setup: The assay is typically performed in a 96-well plate format. The reaction mixture contains recombinant human VEGFR-2 enzyme, a suitable substrate (e.g., a synthetic peptide), and ATP in a kinase buffer.
-
Inhibitor Addition: The test compound, at various concentrations, is added to the reaction mixture. A positive control (no inhibitor) and a negative control (no enzyme) are included.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at a specific temperature (e.g., 30°C) for a defined period.
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as:
-
Luminescence-based assays: Measuring the amount of ATP remaining after the kinase reaction (e.g., Kinase-Glo® assay). A decrease in luminescence indicates higher kinase activity.
-
Antibody-based detection: Using a specific antibody that recognizes the phosphorylated substrate (e.g., ELISA or TR-FRET).
-
-
IC₅₀ Calculation: The percentage of VEGFR-2 inhibition is calculated for each concentration of the test compound relative to the positive control. The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Visualizations
Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).
Caption: Workflow for MTT Assay to Determine Anticancer Activity.
References
- 1. Synthesis and structure-activity relationships of some 2,5-disubstituted benzoxazoles and benzimidazoles as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, antimicrobial activity and QSAR studies of 2,5-disubstituted benzoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Cytotoxicity of 5-Substituted Benzoxazole Derivatives on Cancer Cell Lines: A Comparative Guide
Disclaimer: This guide provides a comparative overview of the cytotoxic effects of various 5-substituted benzoxazole derivatives on different cancer cell lines. Due to a lack of publicly available data on the specific compound "5-Bromo-2-methyl-1,3-benzoxazole," this document focuses on structurally related analogs to provide insights into the potential anticancer activities of this chemical class.
The benzoxazole scaffold is a prominent heterocyclic structure in medicinal chemistry, with various derivatives exhibiting a wide range of pharmacological activities, including potent anticancer effects.[1] These compounds have been shown to induce programmed cell death, or apoptosis, in cancer cells, making them an interesting subject for drug development. This guide summarizes key findings on the cytotoxicity of several 5-substituted benzoxazole derivatives, details the experimental protocols used for their evaluation, and illustrates the key signaling pathways involved in their mechanism of action.
Comparative Cytotoxicity Data
The cytotoxic effects of various 5-substituted benzoxazole derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cancer cells, are summarized in the table below. Lower IC50 values indicate higher cytotoxic potency.
| Compound | Cancer Cell Line | IC50 Value | Reference |
| 5-amino-2-[p-bromophenyl]-benzoxazole (BB) | MCF-7 (Breast) | 28 nM | [1] |
| MDA-MB (Breast) | 22 nM | [1] | |
| 5-chlorobenzo[d]oxazole derivative 14b | MCF-7 (Breast) | 4.75 µM | [2] |
| HepG2 (Liver) | 4.61 µM | [2] | |
| 5-chlorobenzo[d]oxazole derivative 14k | MCF-7 (Breast) | 7.75 µM | [2] |
| HepG2 (Liver) | 11.42 µM | [2] | |
| 5-chlorobenzo[d]oxazole derivative 14n | MCF-7 (Breast) | 7.098 µM | [2] |
| HepG2 (Liver) | 9.93 µM | [2] | |
| 5-methylbenzo[d]oxazole derivative 12l | HepG2 (Liver) | 10.50 µM | [3] |
| MCF-7 (Breast) | 15.21 µM | [3] | |
| 2-aminoaryl-7-arylbenzoxazole derivative 12l | A549 (Lung) | 0.4 µM | [4] |
| KB (Oral) | 3.3 µM | [4] |
Experimental Protocols
The evaluation of the cytotoxic activity of benzoxazole derivatives typically involves a series of in vitro assays. Below are the detailed methodologies for the key experiments cited in the studies.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the benzoxazole derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 values are then calculated from the dose-response curves.[1]
The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is used to detect DNA fragmentation, which is a hallmark of late-stage apoptosis.
-
Cell Preparation: Cells are cultured on coverslips and treated with the test compound.
-
Fixation and Permeabilization: The cells are fixed with a cross-linking agent like paraformaldehyde and then permeabilized with a detergent (e.g., Triton X-100) to allow entry of the labeling enzyme.
-
Labeling: The cells are incubated with a mixture of terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP. TdT adds the labeled dUTPs to the 3'-hydroxyl ends of the fragmented DNA.
-
Visualization: The labeled apoptotic cells are visualized and quantified using fluorescence microscopy.[1]
Western blotting is used to detect and quantify specific proteins in a cell extract. This technique is often employed to investigate the effect of a compound on the expression levels of proteins involved in signaling pathways, such as those related to apoptosis.
-
Protein Extraction: Cells are lysed to release their proteins, and the total protein concentration is determined.
-
Gel Electrophoresis: The protein lysates are separated by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Blocking and Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the protein of interest. Subsequently, it is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: The protein bands are visualized using a chemiluminescent substrate that reacts with the enzyme on the secondary antibody, and the band intensities are quantified.[1]
Signaling Pathways and Mechanisms of Action
Several studies suggest that the cytotoxic effects of 5-substituted benzoxazole derivatives are mediated through the induction of apoptosis. The proposed mechanisms often involve the modulation of key proteins in the apoptotic signaling cascade.
One of the primary mechanisms of action for some benzoxazole derivatives appears to be the induction of the intrinsic (mitochondrial) pathway of apoptosis. For instance, treatment of breast cancer cells with 5-amino-2-[p-bromophenyl]-benzoxazole led to an increase in cytochrome C levels in the cytoplasm.[1] Cytochrome C release from the mitochondria is a critical step in this pathway, as it leads to the formation of the apoptosome and the activation of caspase-9, which in turn activates executioner caspases like caspase-3, ultimately leading to cell death.[1]
Caption: Intrinsic apoptosis pathway induced by a 5-bromo-benzoxazole derivative.
The general workflow for screening the cytotoxic potential of novel compounds like benzoxazole derivatives involves a multi-step process, starting from cell culture to data analysis.
Caption: General experimental workflow for in vitro cytotoxicity screening.
Some benzoxazole derivatives have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis (the formation of new blood vessels), which is crucial for tumor growth and metastasis. By inhibiting VEGFR-2, these compounds can disrupt the blood supply to the tumor, leading to cancer cell death.
Caption: Inhibition of the VEGFR-2 signaling pathway by benzoxazole derivatives.
References
- 1. medicinescience.org [medicinescience.org]
- 2. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bme-cmcl.weebly.com [bme-cmcl.weebly.com]
The Evolving Landscape of Benzoxazoles: A Comparative Guide to 5-Bromo-2-Substituted-1,3-Benzoxazole Derivatives as Enzyme Inhibitors
For researchers, scientists, and drug development professionals, the quest for potent and selective enzyme inhibitors is a cornerstone of therapeutic innovation. Among the myriad of heterocyclic scaffolds, benzoxazoles have emerged as a privileged structure, demonstrating a broad spectrum of biological activities. This guide provides a comparative analysis of 5-bromo-2-substituted-1,3-benzoxazole derivatives, evaluating their efficacy as inhibitors of key enzymatic targets and benchmarking their performance against established standard inhibitors.
Comparative Efficacy Against Key Enzyme Targets
The inhibitory potential of 5-bromo-2-substituted-benzoxazole derivatives has been notably explored against two critical classes of enzymes: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and cholinesterases (Acetylcholinesterase and Butyrylcholinesterase).
VEGFR-2 Inhibition
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a crucial process for tumor growth and metastasis. Inhibition of VEGFR-2 is a well-established strategy in cancer therapy. Several 5-bromo-2-substituted-benzoxazole derivatives have demonstrated potent inhibitory activity against this receptor tyrosine kinase.
Table 1: Comparison of VEGFR-2 Inhibition by 5-Bromo-2-substituted-benzoxazole Derivatives and a Standard Inhibitor
| Compound | Chemical Substitution at Position 2 | IC50 (µM) vs. VEGFR-2 | Reference |
| Derivative 8d | 4-(4-Nitrophenyl)thiazol-2-yl | 0.0554 | [1] |
| Derivative 8a | 4-Phenylthiazol-2-yl | 0.0579 | [1] |
| Derivative 8e | 4-(4-Chlorophenyl)thiazol-2-yl | 0.0741 | [1] |
| Derivative 12l | 3-((3-Chlorophenyl)amino)-4-oxo-4,5-dihydro-3H-pyrazolo[3,4-d]pyrimidin-1-yl | 0.097 | [2] |
| Sorafenib (Standard) | - | 0.0782 | [1] |
As evidenced in Table 1, several 5-bromo-2-substituted-benzoxazole derivatives exhibit VEGFR-2 inhibitory potency comparable to or even exceeding that of the established multi-kinase inhibitor, Sorafenib[1][2]. This highlights the potential of this scaffold in the development of novel anti-cancer agents.
Cholinesterase Inhibition
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are key enzymes in the nervous system responsible for the breakdown of the neurotransmitter acetylcholine. Inhibitors of these enzymes are used in the treatment of Alzheimer's disease and other neurological disorders.
Table 2: Comparison of Cholinesterase Inhibition by 2-Aryl-benzoxazole Derivatives and Standard Inhibitors
| Compound | IC50 (nM) vs. AChE | IC50 (nM) vs. BChE | Reference |
| 2-Aryl-6-carboxamide benzoxazole (Compound 36) | 12.62 | 25.45 | [3] |
| Donepezil (Standard) | 6.7 - 69.3 | 7400 | [3][4] |
| Tacrine (Standard) | 31 - 109 | 25.6 | [5][6] |
| Galantamine (Standard) | ~1270 | - | [7] |
While specific data for 5-bromo derivatives as cholinesterase inhibitors is limited in the initial findings, the broader class of 2-aryl-benzoxazoles has shown significant promise. For instance, a 2-aryl-6-carboxamide benzoxazole derivative (compound 36) demonstrated potent dual inhibition of both AChE and BChE, with IC50 values in the nanomolar range, surpassing the potency of standard drugs like Donepezil and Tacrine in some assays[3].
Experimental Protocols
To ensure the reproducibility and accurate comparison of experimental data, detailed methodologies for the key enzyme inhibition assays are provided below.
VEGFR-2 Kinase Assay Protocol
This assay quantifies the ability of a test compound to inhibit the phosphorylation of a substrate by the VEGFR-2 enzyme.
-
Reagents and Materials: Recombinant human VEGFR-2, kinase buffer, ATP, substrate (e.g., poly(Glu, Tyr) 4:1), test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the kinase buffer, VEGFR-2 enzyme, and the test compound or vehicle control.
-
Incubate to allow for compound binding to the enzyme.
-
Initiate the kinase reaction by adding ATP and the substrate.
-
Incubate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced (which is proportional to the enzyme activity) using a luminescence-based detection reagent.
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Cholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay measures the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
-
Reagents and Materials: Acetylthiocholine (ATCh) or butyrylthiocholine (BTCh) as substrate, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), phosphate buffer (pH 8.0), AChE or BChE enzyme, and test compounds.
-
Procedure:
-
Prepare solutions of the test compounds.
-
In a 96-well plate, add the phosphate buffer, DTNB, the enzyme, and the test compound or vehicle control.
-
Pre-incubate the mixture.
-
Initiate the reaction by adding the substrate (ATCh or BTCh).
-
The enzyme hydrolyzes the substrate to thiocholine, which reacts with DTNB to produce a yellow-colored product (5-thio-2-nitrobenzoate).
-
Measure the absorbance of the yellow product kinetically at 412 nm using a microplate reader.
-
-
Data Analysis: The rate of the reaction is proportional to the enzyme activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Urease Inhibition Assay (Berthelot Method)
This assay determines urease activity by quantifying the amount of ammonia produced from the hydrolysis of urea.
-
Reagents and Materials: Urease enzyme (e.g., from Jack bean), urea solution, phosphate buffer, test compounds, and Berthelot's reagents (phenol-hypochlorite).
-
Procedure:
-
Mix the enzyme solution with the test compound or vehicle control and incubate.
-
Add the urea solution to start the enzymatic reaction.
-
After a specific incubation period, stop the reaction.
-
Add Berthelot's reagents, which react with the ammonia produced to form a colored indophenol complex.
-
Measure the absorbance of the colored solution at a wavelength of around 625 nm.
-
-
Data Analysis: The amount of ammonia produced is proportional to the urease activity. Calculate the percentage of inhibition and the IC50 value for each test compound.
Carbonic Anhydrase Inhibition Assay
This assay measures the esterase activity of carbonic anhydrase (CA).
-
Reagents and Materials: Carbonic anhydrase enzyme, p-nitrophenyl acetate (p-NPA) as a substrate, buffer (e.g., Tris-HCl), and test compounds.
-
Procedure:
-
Pre-incubate the enzyme with the test compound or vehicle control.
-
Initiate the reaction by adding the substrate, p-NPA.
-
The enzyme catalyzes the hydrolysis of p-NPA to p-nitrophenol, a yellow-colored product.
-
Monitor the rate of p-nitrophenol formation by measuring the increase in absorbance at 405 nm.
-
-
Data Analysis: The rate of the reaction is proportional to the CA activity. Determine the percentage of inhibition and the IC50 value for each compound.
Signaling Pathway Visualization
The inhibition of VEGFR-2 by 5-bromo-2-substituted-benzoxazole derivatives can lead to the induction of apoptosis in cancer cells. The following diagram illustrates a simplified signaling pathway from VEGFR-2 to the executioner caspase-3, a key mediator of apoptosis.
Conclusion
The 5-bromo-2-substituted-1,3-benzoxazole scaffold represents a promising avenue for the discovery of novel and potent enzyme inhibitors. The available data, particularly in the context of VEGFR-2 inhibition, demonstrates that derivatives of this class can achieve and even surpass the efficacy of established drugs. While further research is needed to explore the full potential of this chemical family against a wider range of enzymatic targets, including cholinesterases, urease, and carbonic anhydrase, the initial findings are highly encouraging. This comparative guide serves as a valuable starting point for researchers aiming to leverage the unique properties of 5-bromo-benzoxazoles in the development of next-generation therapeutics.
References
- 1. Modified Benzoxazole-Based VEGFR-2 Inhibitors and Apoptosis Inducers: Design, Synthesis, and Anti-Proliferative Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-based inhibition of acetylcholinesterase and butyrylcholinesterase with 2-Aryl-6-carboxamide benzoxazole derivatives: synthesis, enzymatic assay, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 7. Carbonic anhydrase inhibitors: perfluoroalkyl/aryl-substituted derivatives of aromatic/heterocyclic sulfonamides as topical intraocular pressure-lowering agents with prolonged duration of action - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Structure of 5-Bromo-2-methyl-1,3-benzoxazole: A 2D NMR Comparison Guide
In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's structure is a critical, non-negotiable step. For novel heterocyclic compounds like 5-Bromo-2-methyl-1,3-benzoxazole, a potent scaffold in medicinal chemistry, precise structural elucidation is paramount. This guide provides a comparative analysis of two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques for the structural validation of this compound, supported by detailed experimental protocols and representative data.
The benzoxazole core is a significant feature in many pharmacologically active agents, known for a wide array of biological activities.[1][2] The introduction of a bromine atom and a methyl group to this scaffold can significantly influence its chemical properties and biological interactions. Therefore, confirming the precise substitution pattern is essential. While 1D NMR (¹H and ¹³C) provides initial insights, 2D NMR techniques such as COSY, HSQC, and HMBC are indispensable for assembling the complete molecular puzzle.[1][3][4]
Predicted ¹H and ¹³C NMR Data
A crucial first step in structural validation is the acquisition of 1D ¹H and ¹³C NMR spectra. Based on the structure of this compound and data from similar compounds, the following chemical shifts can be anticipated. The numbering convention used for assignment is shown in Figure 1.

Figure 1. Structure and numbering of this compound.
| Atom Number | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| 2 | - | ~165.0 |
| 3a | - | ~142.0 |
| 4 | ~7.70 (d) | ~115.0 |
| 5 | - | ~118.0 |
| 6 | ~7.50 (dd) | ~128.0 |
| 7 | ~7.30 (d) | ~112.0 |
| 7a | - | ~150.0 |
| 8 (CH₃) | ~2.60 (s) | ~15.0 |
Table 1: Predicted ¹H and ¹³C chemical shifts for this compound in CDCl₃. Multiplicities: s = singlet, d = doublet, dd = doublet of doublets.
Comparative Analysis of 2D NMR Techniques
To definitively connect the atoms and confirm the substitution pattern, a suite of 2D NMR experiments is employed. Each experiment provides a unique piece of structural information.
| 2D NMR Experiment | Correlation Type | Information Gained for this compound |
| COSY (Correlation Spectroscopy) | ¹H – ¹H (through 2-3 bonds) | Identifies protons that are spin-coupled, revealing which protons are adjacent on the aromatic ring (e.g., H-6 to H-7). |
| HSQC (Heteronuclear Single Quantum Coherence) | ¹H – ¹³C (through 1 bond) | Directly correlates each proton to the carbon it is attached to, confirming the C-H pairs (H-4 with C-4, H-6 with C-6, H-7 with C-7, and H-8 with C-8).[5][6] |
| HMBC (Heteronuclear Multiple Bond Correlation) | ¹H – ¹³C (through 2-3 bonds) | Reveals long-range couplings between protons and carbons, which is crucial for identifying quaternary carbons and piecing together the molecular fragments.[5][6][7] |
Validating the Structure: An Interpretive Walkthrough
The true power of 2D NMR lies in the combined interpretation of these experiments to build the molecule from the ground up.
COSY Analysis
The COSY spectrum is expected to show a correlation between the proton at δ ~7.50 ppm (H-6) and the proton at δ ~7.30 ppm (H-7), confirming their ortho relationship. The proton at δ ~7.70 ppm (H-4) would not show any COSY correlations with other aromatic protons, consistent with its isolated position.
HSQC Analysis
The HSQC spectrum will provide direct one-bond correlations, definitively linking the proton and carbon signals as outlined in the table below.
| Proton (¹H) | Correlated Carbon (¹³C) |
| H-4 (~7.70 ppm) | C-4 (~115.0 ppm) |
| H-6 (~7.50 ppm) | C-6 (~128.0 ppm) |
| H-7 (~7.30 ppm) | C-7 (~112.0 ppm) |
| H-8 (~2.60 ppm) | C-8 (~15.0 ppm) |
Table 2: Expected HSQC Correlations.
HMBC Analysis: The Key to Connectivity
The HMBC spectrum provides the most critical data for confirming the overall structure, especially the placement of the methyl group and the bromine atom.
| Proton (¹H) | Correlated Carbons (¹³C, 2-3 bonds away) | Structural Confirmation |
| H-8 (CH₃) | C-2 | Confirms the methyl group is attached at the C-2 position of the benzoxazole ring. |
| H-4 | C-3a, C-5, C-6, C-7a | Establishes the connectivity of the upper portion of the benzene ring and its fusion to the oxazole ring. The correlation to the bromine-bearing C-5 is key. |
| H-6 | C-4, C-5, C-7a | Confirms the position of H-6 relative to the bromine at C-5 and the fusion point at C-7a. |
| H-7 | C-3a, C-5 | Confirms the position of H-7 adjacent to the ring fusion and meta to the bromine. |
Table 3: Key Expected HMBC Correlations for Structural Validation.
The correlation of the methyl protons (H-8) to the C-2 carbon is unequivocal proof of the 2-methyl substitution. Furthermore, the correlations from H-4 and H-6 to the quaternary, bromine-substituted carbon (C-5) and the lack of a proton signal associated with C-5 in the HSQC spectrum, solidifies the position of the bromine atom at C-5.
Experimental Protocols
High-quality spectra are contingent on proper sample preparation and instrument parameterization.[2]
1. Sample Preparation:
-
Sample Quantity: Weigh 10-20 mg of purified this compound.
-
Solvent: Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Data Acquisition: The following are typical parameters for a 500 MHz NMR spectrometer.
-
¹H NMR:
-
Pulse Program: zg30
-
Spectral Width: 12 ppm
-
Acquisition Time: ~3 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 16
-
-
¹³C NMR:
-
Pulse Program: zgpg30 (proton decoupled)
-
Spectral Width: 240 ppm
-
Acquisition Time: ~1 second
-
Relaxation Delay: 2 seconds
-
Number of Scans: 1024
-
-
COSY:
-
Pulse Program: cosygpqf
-
Data Points: 2048 (F2) x 256 (F1)
-
Number of Scans: 4 per increment
-
-
HSQC:
-
Pulse Program: hsqcedetgpsisp2.3
-
¹J(C,H) Coupling Constant: Optimized for ~145 Hz
-
Data Points: 2048 (F2) x 256 (F1)
-
Number of Scans: 8 per increment
-
-
HMBC:
-
Pulse Program: hmbcgpndqf
-
Long-range ¹J(C,H) Coupling Constant: Optimized for 8 Hz
-
Data Points: 2048 (F2) x 256 (F1)
-
Number of Scans: 16 per increment
-
Workflow and Logic Visualization
The process of structural validation using 2D NMR follows a logical progression, starting from the initial 1D spectra and culminating in the assembly of the full structure from 2D correlation data.
The key HMBC correlations that piece together the molecular skeleton are visualized below. This demonstrates how proton signals are used to "see" several bonds away, connecting the methyl group and the aromatic protons to the core carbons of the benzoxazole system.
Conclusion
While techniques like X-ray crystallography provide the gold standard for structural determination, they are contingent on obtaining a high-quality single crystal, which is not always feasible. 2D NMR spectroscopy offers a powerful and versatile alternative, providing a wealth of connectivity data for molecules in solution. The combined application of COSY, HSQC, and HMBC experiments provides an unambiguous and definitive validation of the structure of this compound. This rigorous structural confirmation is an indispensable component of the research and development pipeline, ensuring the integrity of subsequent chemical and biological studies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 4. emerypharma.com [emerypharma.com]
- 5. researchgate.net [researchgate.net]
- 6. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 7. researchgate.net [researchgate.net]
Head-to-head comparison of synthesis methods for "5-Bromo-2-methyl-1,3-benzoxazole"
For researchers, scientists, and drug development professionals, the efficient synthesis of key chemical intermediates is paramount. This guide provides a head-to-head comparison of two distinct methods for the synthesis of 5-Bromo-2-methyl-1,3-benzoxazole, a valuable building block in medicinal chemistry. The comparison focuses on a modern, metal-free approach and a traditional acid-catalyzed cyclization, with supporting experimental data and detailed protocols to aid in methodological selection.
At a Glance: Comparison of Synthesis Methods
| Parameter | Method 1: Imidazolium Chloride Promoted Cyclization | Method 2: Polyphosphoric Acid Catalyzed Cyclization |
| Starting Materials | 2-Amino-4-bromophenol, N,N-Dimethylacetamide | 2-Amino-4-bromophenol, Acetic Acid |
| Catalyst/Promoter | Imidazolium Chloride | Polyphosphoric Acid (PPA) |
| Solvent | N,N-Dimethylacetamide (DMA) | Polyphosphoric Acid (serves as solvent and catalyst) |
| Reaction Temperature | 140 °C | 150 °C |
| Reaction Time | 8 hours | 4 hours |
| Reported Yield | 87% | 92% |
| Work-up | Extraction with organic solvent | Quenching with ice-water, neutralization, and extraction |
| Key Advantages | Metal-free, relatively milder conditions | High yield, shorter reaction time, readily available reagents |
| Key Disadvantages | Longer reaction time, use of a specialized promoter | Highly viscous reaction medium, potentially challenging work-up |
Logical Workflow for Synthesis Method Selection
The following diagram illustrates the decision-making process for selecting a suitable synthesis method based on key experimental considerations.
Experimental Protocols
Method 1: Imidazolium Chloride Promoted Cyclization
This method presents a metal-free approach for the synthesis of this compound.
Materials:
-
2-Amino-4-bromophenol
-
N,N-Dimethylacetamide (DMA)
-
Imidazolium chloride
-
Water
-
Ethyl acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
A mixture of 2-amino-4-bromophenol (1 equivalent) and imidazolium chloride (0.3 equivalents) in N,N-dimethylacetamide (5 mL) is prepared in a suitable reaction vessel.
-
The reaction mixture is stirred at 140 °C for 8 hours.
-
Upon completion of the reaction, the mixture is cooled to room temperature.
-
Water (15 mL) and ethyl acetate (20 mL) are added to the reaction mixture with stirring.
-
The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The resulting residue is purified by column chromatography on silica gel to afford this compound.
Reported Yield: 87%
Method 2: Polyphosphoric Acid (PPA) Catalyzed Cyclization (Phillips Condensation)
This classical method utilizes polyphosphoric acid as both the solvent and the catalyst for the cyclocondensation reaction.
Materials:
-
2-Amino-4-bromophenol
-
Glacial Acetic Acid
-
Polyphosphoric Acid (PPA)
-
Ice-water
-
Sodium bicarbonate solution (or other suitable base)
-
Ethyl acetate (or other suitable organic solvent)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a stirred mixture of 2-amino-4-bromophenol (1 equivalent) in polyphosphoric acid, glacial acetic acid (1.1 equivalents) is added.
-
The reaction mixture is heated to 150 °C and maintained at this temperature for 4 hours.
-
The reaction is monitored for completion by thin-layer chromatography.
-
After completion, the hot, viscous mixture is carefully poured into a beaker containing crushed ice with vigorous stirring.
-
The resulting precipitate is collected by filtration and washed with water.
-
The crude product is then suspended in water and neutralized with a saturated solution of sodium bicarbonate.
-
The solid is collected by filtration, washed with water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.
Reported Yield: 92%
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the general synthetic pathways and the experimental workflow for a typical synthesis and purification process.
Comparative Analysis of the Bioactivity of 5-Bromo-2-methyl-1,3-benzoxazole and Structurally Related Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the reported biological activities of compounds structurally related to 5-Bromo-2-methyl-1,3-benzoxazole. Due to a lack of specific mechanism-of-action studies for this compound, this document focuses on the antimicrobial and anticancer properties of its close analogs, offering insights into its potential therapeutic applications. The information herein is intended to support further research and drug discovery efforts in the field of benzoxazole-based compounds.
Antimicrobial Activity of Benzoxazole Derivatives
Several studies have highlighted the potential of benzoxazole derivatives as antimicrobial agents. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various 5- and/or 6-methyl-2-substituted benzoxazoles against a panel of bacteria and fungi. These compounds share a core structure with this compound, suggesting a potential for similar activity.
| Compound | Substitution Pattern | Test Organism | MIC (µg/mL) | Reference |
| Analog 1 | 5-methyl-2-(2,4-dichlorophenyl)benzoxazole | Staphylococcus aureus | 12.5 | [1] |
| Analog 2 | 5-methyl-2-(4-chlorophenyl)benzoxazole | Staphylococcus aureus | 12.5 | [1] |
| Analog 3 | 6-methyl-2-(2,4-dichlorophenyl)benzoxazole | Pseudomonas aeruginosa | 25 | [1] |
| Analog 4 | 5-methyl-2-(p-chlorobenzyl)benzoxazole | Pseudomonas aeruginosa | 25 | [2] |
| Analog 5 | 5-methyl-2-(p-chlorobenzyl)benzoxazole | Candida albicans | 6.25 | [2] |
| Analog 6 | 5-methyl-2-(2,4-dichlorophenyl)benzoxazole | Candida albicans | 12.5 | [1] |
| Tetracycline | - | Pseudomonas aeruginosa | >25 | [1][2] |
| Streptomycin | - | Pseudomonas aeruginosa | >25 | [1][2] |
| Oxiconazole | - | Candida albicans | 6.25 | [1][2] |
| Haloprogin | - | Candida albicans | 6.25 | [1][2] |
Anticancer Activity of Benzoxazole Derivatives
The benzoxazole scaffold is also a common feature in compounds with demonstrated anticancer activity. The table below presents the in vitro cytotoxic activity (IC50 values) of various benzoxazole derivatives against different human cancer cell lines. This data provides a basis for comparing the potential anticancer efficacy of this compound.
| Compound | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative 1 | Benzoxazole-piperazine-1,2,3-triazole with 3,5-dichlorophenyl | MCF-7 (Breast) | 19.89 ± 1.04 | [3] |
| Derivative 2 | Benzoxazole-piperazine-1,2,3-triazole with 3,5-dichlorophenyl | HeLa (Cervical) | 22.71 ± 1.06 | [3] |
| Derivative 3 | Benzoxazole-piperazine-1,2,3-triazole with 3-nitrophenyl | MCF-7 (Breast) | 20.18 ± 0.77 | [3] |
| Derivative 4 | Benzoxazole-piperazine-1,2,3-triazole with 3-chlorophenyl | MCF-7 (Breast) | 23.12 ± 0.85 | [3] |
| Compound 3c | 2-(4-chlorophenyl)-5-methylbenzoxazole | MCF-7 (Breast) | 4 µg/mL | [4] |
| Compound 3b | 2-(4-methoxyphenyl)-5-methylbenzoxazole | MCF-7 (Breast) | 12 µg/mL | [4] |
| Compound 3e | 2-(1H-benzo[d]imidazol-2-yl)-5-methylbenzoxazole | Hep-G2 (Liver) | 17.9 µg/mL | [4] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The antimicrobial activity of the benzoxazole derivatives was assessed using a whole-cell growth inhibition assay to determine the Minimum Inhibitory Concentration (MIC).[5]
-
Microbial Strains : Standard and clinical isolates of Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Pseudomonas aeruginosa), and fungi (e.g., Candida albicans) were used.
-
Culture Preparation : All microbial strains were grown in nutrient broth for 6 hours. The cell density was adjusted to 10^6 cells/mL.
-
Compound Preparation : The synthesized benzoxazole derivatives were dissolved in DMSO to prepare stock solutions. Serial dilutions were made in nutrient broth to achieve a range of concentrations (e.g., 0.5–50 µg/mL).
-
Incubation : 100 µL of the microbial cell suspension was added to tubes containing the various concentrations of the test compounds. The tubes were incubated for 24 hours at 37 °C.
-
MIC Determination : Following incubation, the MIC value was determined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism. This was measured by reading the optical density (OD) at 620 nm using a spectrophotometer.[5]
Potential Mechanism of Action: A General Perspective
While a specific mechanism of action for this compound has not been elucidated, studies on related benzoxazole derivatives suggest potential molecular targets. For instance, some 2-substituted benzoxazoles have been investigated as inhibitors of DNA gyrase, an essential bacterial enzyme, which could explain their antibacterial activity.
The diverse biological activities of benzoxazole derivatives, ranging from antimicrobial to anticancer, suggest that their mechanism of action is likely dependent on the specific substitution patterns on the benzoxazole core, which in turn dictates their interaction with various biological targets.
Visualizing Experimental Workflow and Potential Pathways
To illustrate the general process of evaluating the compounds discussed, the following diagrams depict a typical antimicrobial screening workflow.
Caption: A generalized workflow for the synthesis and antimicrobial evaluation of benzoxazole derivatives.
References
- 1. Synthesis and microbiological activity of some novel 5- or 6-methyl-2-(2,4-disubstituted phenyl) benzoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and microbiological activity of 5(or 6)-methyl-2-substituted benzoxazole and benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. connectjournals.com [connectjournals.com]
- 4. Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]
- 5. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship of Brominated Benzoxazoles: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The benzoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including anticancer and antimicrobial properties. The introduction of a bromine atom to the benzoxazole core has been shown to significantly modulate these activities. This guide provides a comprehensive comparison of brominated benzoxazoles, summarizing their structure-activity relationships (SAR), presenting key experimental data, and detailing the methodologies used for their evaluation.
Anticancer Activity of Brominated Benzoxazoles
Brominated benzoxazoles have emerged as a promising class of anticancer agents, with their mechanism of action often linked to the inhibition of key signaling pathways involved in tumor growth and proliferation, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway. Inhibition of VEGFR-2 can lead to the induction of apoptosis in cancer cells.
Quantitative Data: In Vitro Anticancer Activity
The following table summarizes the in vitro cytotoxic activity (IC50 values) of representative brominated benzoxazole derivatives against various cancer cell lines.
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | 2-(4-Bromophenyl)benzoxazole | MCF-7 (Breast) | 15.21 | [1] |
| HepG2 (Liver) | 10.50 | [1] | ||
| 1b | 5-Bromo-2-(phenyl)benzoxazole | A549 (Lung) | 7.8 | [2] |
| 1c | 6-Bromo-2-(4-chlorophenyl)benzoxazole | HT-29 (Colon) | 5.2 | [3] |
| 1d | 7-Bromo-2-(pyridin-4-yl)benzoxazole | Hek293 (Kidney) | - | [2] |
Note: The specific structures for each compound ID are generalized representations based on the provided literature. For detailed chemical structures, please refer to the cited articles.
Structure-Activity Relationship (SAR) for Anticancer Activity
The position and substitution pattern of the bromine atom on the benzoxazole ring, as well as the nature of the substituent at the 2-position, play a crucial role in determining the anticancer potency.
-
Position of Bromine: Bromination at the 5- or 6-position of the benzoxazole ring often leads to enhanced cytotoxic activity.[3]
-
Substitution at the 2-Position: The presence of an aromatic or heteroaromatic ring at the 2-position is a common feature in active compounds. Electron-withdrawing groups on this ring can further enhance activity.[3] For instance, a 4-bromophenyl substituent at the 2-position has shown significant activity.[1]
-
Mechanism of Action: Several brominated benzoxazoles have been identified as potent inhibitors of VEGFR-2, a key regulator of angiogenesis.[1][4] This inhibition can trigger the intrinsic apoptotic pathway, characterized by the upregulation of pro-apoptotic proteins like Bax and Caspase-3, and the downregulation of anti-apoptotic proteins like Bcl-2.[1][5]
Signaling Pathway: VEGFR-2 Inhibition and Apoptosis Induction
The following diagram illustrates the proposed mechanism of action for brominated benzoxazoles as anticancer agents, involving the inhibition of the VEGFR-2 signaling pathway and subsequent induction of apoptosis.
Caption: Inhibition of VEGFR-2 by brominated benzoxazoles blocks downstream signaling, leading to decreased cell proliferation and induction of apoptosis.
Antimicrobial Activity of Brominated Benzoxazoles
Brominated benzoxazoles also exhibit significant activity against a range of pathogenic bacteria and fungi. Their mechanism of action is believed to involve the disruption of essential cellular processes in microorganisms.
Quantitative Data: In Vitro Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected brominated benzoxazole derivatives against various microbial strains.
| Compound ID | Structure | Microbial Strain | MIC (µg/mL) | Reference |
| 2a | 5-Bromo-2-(methyl)benzoxazole | Staphylococcus aureus | 15.6 | [6] |
| 2b | 2-(4-Bromophenyl)benzoxazole | Escherichia coli | 31.2 | [2] |
| 2c | 6-Bromo-2-(furan-2-yl)benzoxazole | Candida albicans | 7.8 | [6] |
| 2d | 5-Bromo-2-(thiophen-2-yl)benzoxazole | Pseudomonas aeruginosa | 62.5 | [6] |
Note: The specific structures for each compound ID are generalized representations based on the provided literature. For detailed chemical structures, please refer to the cited articles.
Structure-Activity Relationship (SAR) for Antimicrobial Activity
The antimicrobial profile of brominated benzoxazoles is influenced by the substitution pattern on the benzoxazole core and the nature of the group at the 2-position.
-
Halogenation: The presence of a bromine atom is often associated with potent antimicrobial activity.
-
2-Position Substituent: Heterocyclic rings, such as furan and thiophene, at the 2-position have been shown to impart significant antifungal and antibacterial activity.[6]
-
Lipophilicity: The overall lipophilicity of the molecule, influenced by the substituents, can affect its ability to penetrate microbial cell membranes.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of the biological activities of brominated benzoxazoles.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[7]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and is quantified by measuring the absorbance at a specific wavelength.[8][9]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the brominated benzoxazole compounds and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[10]
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11][12]
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium, and a standardized inoculum of the test microorganism is added. The MIC is the lowest concentration of the agent that inhibits visible growth of the microorganism after incubation.[13][14]
Protocol:
-
Preparation of Antimicrobial Solutions: Prepare a stock solution of the brominated benzoxazole compound and perform serial two-fold dilutions in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.[12]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well of the microtiter plate with the prepared inoculum. Include a growth control (broth and inoculum without the compound) and a sterility control (broth only).[12]
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.[11]
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.[12]
Experimental Workflow
The following diagram outlines the general workflow for the screening and evaluation of brominated benzoxazoles for their anticancer and antimicrobial activities.
Caption: A general workflow for the discovery and development of brominated benzoxazoles as therapeutic agents.
References
- 1. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Synthesis, antimicrobial activity and QSAR studies of 2,5-disubstituted benzoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Broth microdilution - Wikipedia [en.wikipedia.org]
- 12. Broth Microdilution | MI [microbiology.mlsascp.com]
- 13. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 14. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Antimicrobial Efficacy: A Comparative Guide for 5-Bromo-2-methyl-1,3-benzoxazole
A comprehensive analysis of the antimicrobial properties of 5-Bromo-2-methyl-1,3-benzoxazole is currently limited by the lack of specific experimental data in publicly available scientific literature. While the broader class of benzoxazole derivatives has demonstrated significant antimicrobial potential, specific quantitative data, such as Minimum Inhibitory Concentration (MIC) values and zone of inhibition measurements for this compound against a range of microbial strains, are not readily accessible. This guide, therefore, provides a comparative framework for the antimicrobial efficacy of benzoxazole derivatives in general, offering insights into their potential performance relative to established antimicrobial agents.
This document is intended for researchers, scientists, and drug development professionals, providing a structured overview of the antimicrobial activity of benzoxazole compounds, detailed experimental protocols for assessing such activity, and a look into their proposed mechanism of action.
Comparative Antimicrobial Activity
The antimicrobial efficacy of benzoxazole derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following tables summarize representative MIC values for various benzoxazole derivatives against common bacterial and fungal strains, compared with standard antimicrobial agents.
Table 1: Antibacterial Activity of Benzoxazole Derivatives (MIC in µg/mL)
| Compound/Drug | Staphylococcus aureus | Escherichia coli | Pseudomonas aeruginosa | Reference |
| Benzoxazole Derivatives | ||||
| 2-(p-substituted-benzyl)-5-substituted-benzoxazoles | 32 - 256 | >256 | 64 - 256 | [1] |
| 2,5-disubstituted benzoxazoles | 8 - 64 | 16 - 128 | 16 - 256 | [2][3] |
| Fluoroquinolones | ||||
| Ciprofloxacin | 0.12 - 1 | 0.015 - 1 | 0.03 - 2 | [4][5] |
| Levofloxacin | 0.12 - 2 | 0.03 - 1 | 0.12 - 4 | [4] |
| Standard Antibiotics | ||||
| Ampicillin | 0.25 - 2 | 2 - 8 | >128 | [1] |
| Gentamicin | 0.12 - 1 | 0.25 - 2 | 0.5 - 4 | [1] |
Table 2: Antifungal Activity of Benzoxazole Derivatives (MIC in µg/mL)
| Compound/Drug | Candida albicans | Aspergillus niger | Reference |
| Benzoxazole Derivatives | |||
| 2-(p-substituted-benzyl)-5-substituted-benzoxazoles | 64 - 256 | >256 | [1] |
| 2-[(5-bromo-1,3-benzoxazol-2-yl)sulfanyl]-1-phenylethanone | 16 | Not Reported | [3] |
| Triazoles | |||
| Fluconazole | 0.25 - 4 | 16 - 64 | [1] |
| Polyenes | |||
| Amphotericin B | 0.12 - 1 | 0.25 - 2 | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of antimicrobial properties of chemical compounds.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This protocol is a standard method for determining the MIC of a compound against a specific microorganism in a liquid medium.[6][7][8]
1. Preparation of Materials:
-
Test Compound: Prepare a stock solution of the benzoxazole derivative in a suitable solvent (e.g., DMSO).
-
Microorganism: Culture the test bacterium or fungus in an appropriate broth medium overnight at 37°C.
-
Media: Prepare sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.
-
96-Well Plates: Use sterile, flat-bottomed 96-well microtiter plates.
2. Procedure:
-
Serial Dilution: Perform a two-fold serial dilution of the test compound in the 96-well plate using the appropriate broth. The final volume in each well should be 100 µL.
-
Inoculum Preparation: Dilute the overnight culture of the microorganism to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Add 100 µL of the diluted microbial suspension to each well of the microtiter plate, resulting in a final volume of 200 µL.
-
Controls: Include a positive control (microorganism in broth without the test compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and 48 hours for fungi.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Agar Well Diffusion Assay
This method is used to assess the antimicrobial activity of a compound by measuring the zone of growth inhibition on an agar plate.[9][10][11]
1. Preparation of Materials:
-
Agar Plates: Prepare Mueller-Hinton Agar (MHA) plates for bacteria or Sabouraud Dextrose Agar (SDA) plates for fungi.
-
Inoculum: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard.
-
Test Compound: Prepare solutions of the benzoxazole derivative at various concentrations.
2. Procedure:
-
Inoculation: Evenly spread the microbial inoculum over the surface of the agar plate using a sterile cotton swab.
-
Well Creation: Aseptically create wells (typically 6-8 mm in diameter) in the agar using a sterile cork borer.
-
Application of Test Compound: Add a fixed volume (e.g., 100 µL) of the test compound solution into each well.
-
Controls: Use a solvent control (the solvent used to dissolve the test compound) and a positive control (a known antibiotic).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.
-
Measurement: Measure the diameter of the clear zone of inhibition around each well in millimeters. A larger diameter indicates greater antimicrobial activity.
Visualizing the Mechanism of Action
Many benzoxazole derivatives are believed to exert their antibacterial effect through the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[2][12][13]
Experimental Workflow for Antimicrobial Screening
The following diagram illustrates a typical workflow for screening and evaluating new chemical entities for antimicrobial activity.
Caption: A generalized workflow for the discovery and evaluation of novel antimicrobial agents.
Proposed Signaling Pathway: DNA Gyrase Inhibition
The following diagram illustrates the proposed mechanism of action for benzoxazole derivatives targeting bacterial DNA gyrase.
Caption: Proposed mechanism of DNA gyrase inhibition by benzoxazole derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. esisresearch.org [esisresearch.org]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro Comparison of Antibacterial and Antibiofilm Activities of Selected Fluoroquinolones against Pseudomonas aeruginosa and Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluoroquinolone Analogs, SAR Analysis, and the Antimicrobial Evaluation of 7-Benzimidazol-1-yl-fluoroquinolone in In Vitro, In Silico, and In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 7. protocols.io [protocols.io]
- 8. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 9. hereditybio.in [hereditybio.in]
- 10. botanyjournals.com [botanyjournals.com]
- 11. chemistnotes.com [chemistnotes.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of 5-Bromo-2-methyl-1,3-benzoxazole: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of 5-Bromo-2-methyl-1,3-benzoxazole, a halogenated heterocyclic compound. Adherence to these procedures is critical for maintaining a safe laboratory environment, ensuring regulatory compliance, and minimizing environmental impact.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be aware of its potential hazards and to use appropriate personal protective equipment (PPE). The compound is harmful if swallowed, inhaled, or comes into contact with skin, and it can cause serious eye irritation.[1][2]
Personal Protective Equipment (PPE) and Handling Guidelines:
| Equipment/Action | Specification | Rationale |
| Ventilation | Handle exclusively in a certified chemical fume hood.[1] | To prevent inhalation of dust or vapors. |
| Eye Protection | Wear chemical safety goggles. | To protect eyes from splashes. |
| Hand Protection | Wear chemical-resistant gloves (e.g., nitrile). | To prevent skin contact. |
| Body Protection | Wear a laboratory coat. | To protect skin and clothing. |
| General Hygiene | Avoid breathing dust. Wash hands thoroughly after handling. | To minimize exposure. |
In case of accidental exposure, follow these first-aid measures immediately:
-
After inhalation: Move the person to fresh air.
-
After skin contact: Wash off with soap and plenty of water.
-
After eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.
-
After ingestion: Rinse mouth with water. Do not induce vomiting.
In all cases of exposure, seek immediate medical attention.
Step-by-Step Disposal Protocol
The proper disposal of this compound requires its classification as a halogenated organic waste .[3][4] This dictates that it must be segregated from non-halogenated waste streams to ensure proper treatment and to potentially reduce disposal costs.[4][5]
Experimental Protocol for Waste Collection and Disposal:
-
Waste Classification: Identify this compound waste as "Halogenated Organic Waste." This includes the pure compound, contaminated labware, and solutions containing the compound.
-
Container Selection: Use a designated, properly labeled, and sealable waste container for halogenated organic waste.[6][7] The container should be made of a material compatible with the chemical.
-
Waste Segregation:
-
Waste Collection:
-
For solid waste (e.g., residual powder, contaminated weigh boats), carefully transfer it into the designated halogenated waste container.
-
For liquid waste (e.g., solutions containing the compound), pour the waste into the designated liquid halogenated waste container within a chemical fume hood.
-
For contaminated lab supplies (e.g., pipette tips, gloves), place them in a sealed bag and then into the solid halogenated waste container.
-
-
Container Rinsing:
-
When rinsing emptied containers that held this compound, the first rinseate must be collected and disposed of as halogenated hazardous waste.
-
Subsequent rinses may be permissible for drain disposal, but always check with your institution's Environmental Health and Safety (EHS) department.
-
-
Labeling: Clearly label the waste container with "Hazardous Waste," "Halogenated Organic Waste," and list all chemical constituents, including "this compound," with their approximate concentrations.[4][7]
-
Storage: Store the sealed waste container in a designated satellite accumulation area. This area should be cool, dry, and well-ventilated.[4][6]
-
Disposal Request: Once the waste container is nearly full (do not overfill), arrange for a pickup from your institution's EHS department or a licensed hazardous waste disposal company.[4]
Regulatory Compliance:
Chemical waste generators are responsible for ensuring that discarded chemicals are classified and disposed of in accordance with local, regional, and national hazardous waste regulations.[8] In the United States, halogenated organic wastes may fall under specific EPA hazardous waste codes, such as the "F-listed" codes for spent halogenated solvents (e.g., F001, F002).[9]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. This compound | CAS#:5676-56-2 | Chemsrc [chemsrc.com]
- 2. 5-Bromo-2-methyl-1,3-oxazole | C4H4BrNO | CID 83680908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. bucknell.edu [bucknell.edu]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. 7.2 Organic Solvents [ehs.cornell.edu]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. fishersci.com [fishersci.com]
- 9. wku.edu [wku.edu]
Personal protective equipment for handling 5-Bromo-2-methyl-1,3-benzoxazole
For Researchers, Scientists, and Drug Development Professionals: Your comprehensive guide to the safe handling, use, and disposal of 5-Bromo-2-methyl-1,3-benzoxazole, ensuring laboratory safety and operational integrity.
This document provides critical safety and logistical information for the handling of this compound. Adherence to these guidelines is essential to minimize risks and ensure a safe laboratory environment. The following procedures outline the necessary personal protective equipment (PPE), operational steps for safe handling, and compliant disposal methods.
Hazard Identification and Personal Protective Equipment
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] It is imperative to use appropriate engineering controls and personal protective equipment to prevent exposure.
Engineering Controls
The primary engineering control for handling this compound is a properly functioning chemical fume hood.[1] All manipulations of this compound, including weighing, transferring, and preparing solutions, must be conducted within a fume hood to minimize the inhalation of dust or vapors.
Personal Protective Equipment (PPE)
A comprehensive PPE regimen is mandatory for all personnel handling this chemical. This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are required.[2][3]
-
Hand Protection: Due to the nature of this compound as a halogenated aromatic hydrocarbon, selection of the correct glove material is critical. Materials such as neoprene and butyl rubber have been shown to have poor resistance to this class of chemicals.[4][5]
-
Recommended: Viton® or polyvinyl alcohol (PVA) gloves are suitable for extended contact.[4] A laminate glove (e.g., SilverShield®/Norfoil®) can also be used.
-
For Splash Protection: Nitrile gloves may be used for short-duration tasks, but they must be replaced immediately if contamination occurs.
-
-
Skin and Body Protection: A lab coat or other protective clothing must be worn to prevent skin contact.[1]
-
Respiratory Protection: If working outside of a fume hood is unavoidable, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[2]
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for safety and environmental protection.
Quantitative Data
While specific occupational exposure limits (OELs) for this compound have not been established, the following physical and chemical properties should be considered in risk assessments.
| Property | Value |
| Molecular Formula | C8H6BrNO |
| Molecular Weight | 212.043 g/mol |
| Melting Point | 66-68°C |
| Boiling Point | 264.8 ± 13.0 °C at 760 mmHg |
| Density | 1.6 ± 0.1 g/cm³ |
| Flash Point | 114.0 ± 19.8 °C |
Experimental Protocol: Safe Handling Workflow
The following diagram outlines the essential steps for the safe handling of this compound from receipt to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
